Bombolitin V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C81H144N22O19 |
|---|---|
Poids moléculaire |
1730.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-/m0/s1 |
Clé InChI |
IOCWBJCCGSYJPN-SDXYAQEHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |
Origine du produit |
United States |
Foundational & Exploratory
Bombolitin V: A Technical Guide to its Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bombolitin V, a bioactive peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. It details the peptide's amino acid sequence, biological activities with corresponding quantitative data, and the experimental protocols for its isolation, characterization, and functional assessment. Furthermore, a key signaling pathway involved in its mechanism of action is visualized.
Amino Acid Sequence
The primary structure of this compound is a heptadecapeptide with an amidated C-terminus. The sequence is as follows[1][2]:
Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily related to membrane disruption and cellular activation. It is a potent lytic agent against erythrocytes and a powerful mast cell degranulating peptide.[1][2] Additionally, it has been shown to stimulate the activity of phospholipase A2.[1][2]
| Biological Activity | Assay System | Potency (ED₅₀) | Molar Concentration (ED₅₀) | Reference |
| Hemolytic Activity | Guinea Pig Erythrocytes | 0.7 µg/mL | 4 x 10⁻⁷ M | [1][2] |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 2 µg/mL | 1.2 x 10⁻⁶ M | [1][2] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and functional analysis of this compound.
Isolation and Purification of this compound from Bumblebee Venom
The following protocol is based on the original method described by Argiolas and Pisano (1985) for the isolation of bombolitins from the venom of Megabombus pennsylvanicus.[1]
3.1.1. Venom Extraction:
-
Venom sacs are obtained from Megabombus pennsylvanicus.
-
The venom is extracted from the sacs and lyophilized to obtain a dry powder.
3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A μBondapak C18 column (30 cm x 0.39 cm) is used for the separation of venom components.
-
Solvents:
-
Solvent A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.05% (v/v) TFA in acetonitrile (B52724).
-
-
Gradient: A linear gradient of acetonitrile in 0.05% aqueous TFA is employed to elute the peptides. The specific gradient profile is optimized to achieve separation of the different bombolitin isoforms.
-
Detection: The eluate is monitored by UV absorbance at 210-220 nm.
-
Fraction Collection: Fractions corresponding to the peptide peaks are collected.
-
Re-chromatography: Fractions containing this compound are pooled and subjected to a second round of HPLC under the same conditions to ensure high purity.
-
Lyophilization: The purified fraction is lyophilized to obtain the pure peptide.
Characterization of this compound
3.2.1. Amino Acid Analysis:
-
The purified peptide is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
The resulting amino acids are dried and analyzed using an amino acid analyzer to determine the amino acid composition.
3.2.2. Sequence Analysis:
-
The amino acid sequence is determined by automated Edman degradation using a peptide sequencer.
Hemolytic Activity Assay
This protocol is a standard method to assess the erythrocyte-lysing activity of peptides.
-
Preparation of Erythrocyte Suspension:
-
Fresh guinea pig blood is collected in an anticoagulant solution.
-
Erythrocytes are washed three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.
-
A final 2% (v/v) suspension of erythrocytes in PBS is prepared.
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in PBS.
-
In a 96-well microtiter plate, 100 µL of each peptide dilution is mixed with 100 µL of the 2% erythrocyte suspension.
-
Control wells contain erythrocytes with PBS (negative control, 0% hemolysis) and erythrocytes with a lytic agent like 1% Triton X-100 (positive control, 100% hemolysis).
-
The plate is incubated at 37°C for 1 hour.
-
The plate is then centrifuged to pellet intact erythrocytes.
-
-
Measurement of Hemolysis:
-
The supernatant from each well is transferred to a new plate.
-
The absorbance of the supernatant is measured at 413 nm, which corresponds to the release of hemoglobin.
-
The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
-
Data Analysis:
-
The ED₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
Mast Cell Degranulation Assay
This assay quantifies the ability of this compound to induce the release of granular contents from mast cells.
-
Isolation of Rat Peritoneal Mast Cells:
-
Mast cells are obtained from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer).
-
The cell suspension is enriched for mast cells using a density gradient centrifugation method.
-
-
Histamine (B1213489) Release Assay:
-
The purified mast cells are resuspended in buffer.
-
Aliquots of the mast cell suspension are incubated with various concentrations of this compound at 37°C for 15-30 minutes.
-
The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
-
Quantification of Histamine:
-
The histamine content in the supernatant is measured using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Total histamine release is determined by lysing an aliquot of mast cells with a detergent or by boiling.
-
-
Data Analysis:
-
The percentage of histamine release is calculated as: % Histamine Release = [(Histamine_sample - Histamine_spontaneous) / (Histamine_total - Histamine_spontaneous)] * 100
-
The ED₅₀ value is determined by plotting the percentage of histamine release against the peptide concentration.
-
Signaling Pathway
This compound-induced mast cell degranulation is thought to be mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), specifically the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[3][4][5] The binding of this compound to MRGPRX2 initiates a signaling cascade leading to the release of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
Bombolitin V: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin V is a cationic, amphiphilic heptadecapeptide discovered in the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of potent biological activities, including mast cell degranulation, hemolysis, and antimicrobial effects. These properties make it a subject of significant interest for research into peptide-based therapeutics and for understanding venom toxicology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its key biological data.
Discovery and Initial Characterization
This compound was first identified as one of five structurally related peptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides, collectively named bombolitins, were found to be rich in hydrophobic amino acids.[1][2]
Physicochemical Properties
The primary structure and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1][2] |
| Molecular Weight | 1990 Da (calculated) | [1][2] |
| Structure | Heptadecapeptide with a C-terminal amide | [1][2] |
Biological Activity
This compound demonstrates potent biological activity, particularly in its ability to disrupt cell membranes. Its effects on mast cells and erythrocytes have been quantitatively characterized.
Mast Cell Degranulation
This compound is a powerful mast cell degranulating agent, inducing the release of histamine (B1213489) and other inflammatory mediators.[1][2] This activity is significantly more potent than that of mastoparan, another well-known degranulating peptide.[1][2]
Hemolytic Activity
The peptide also exhibits strong hemolytic activity, comparable to that of melittin (B549807) from honeybee venom.[1][2] This lytic effect is attributed to its ability to perturb and disrupt the erythrocyte membrane.
Summary of Biological Activity Data
| Biological Activity | Effective Dose (ED50) | Molar Concentration (M) | Comparison | Reference |
| Mast Cell Degranulation | 2 µg/ml | 1.2 x 10-6 M | 5 times more potent than mastoparan | [1][2] |
| Hemolysis (Guinea Pig Erythrocytes) | 0.7 µg/ml | 4 x 10-7 M | As potent as melittin | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and functional characterization of this compound. While the specific parameters from the original discovery paper by Argiolas and Pisano (1985) are not fully available, these protocols represent standard and effective methods used in venom peptide research.
Isolation and Purification of this compound
The isolation of this compound from crude bumblebee venom is typically achieved through a multi-step chromatographic process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed for the separation of venom peptides.[2][3][4]
Protocol: Two-Step RP-HPLC Purification of this compound
-
Venom Extraction: Venom is collected from bumblebees, typically by stimulating the venom gland or by dissecting the venom sacs. The collected venom is then lyophilized and stored at -20°C or lower.
-
Initial Fractionation (Step 1):
-
Column: A C18 reverse-phase HPLC column is commonly used for the initial separation of venom components.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 0% to 60% of mobile phase B over 60 minutes is applied to elute the venom components.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected at regular intervals.
-
-
Purity Analysis and Re-chromatography (Step 2):
-
Aliquots of each fraction from the initial separation are analyzed by mass spectrometry to identify fractions containing peptides with a mass corresponding to this compound (1990 Da).
-
Fractions containing the target peptide are pooled and subjected to a second round of RP-HPLC using a shallower gradient of acetonitrile to achieve high purity.
-
-
Final Characterization: The purified this compound is then subjected to amino acid analysis and sequencing to confirm its identity.
Mast Cell Degranulation Assay
The mast cell degranulating activity of this compound can be quantified by measuring the release of histamine or other granular components like β-hexosaminidase from mast cells.[5][6][7][8]
Protocol: Histamine Release Assay from Rat Peritoneal Mast Cells
-
Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.
-
Cell Incubation: The purified mast cells are washed and resuspended in Tyrode's buffer. Aliquots of the cell suspension are incubated with varying concentrations of this compound at 37°C for 30 minutes.
-
Control Groups:
-
Negative Control: Mast cells incubated with buffer alone (spontaneous release).
-
Positive Control: Mast cells lysed with a detergent like Triton X-100 (total histamine release).
-
-
Histamine Quantification: After incubation, the cells are centrifuged, and the supernatant is collected. The amount of histamine released into the supernatant is measured using a fluorometric or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The percentage of histamine release is calculated as: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
Hemolytic Assay
The hemolytic activity of this compound is determined by measuring the amount of hemoglobin released from erythrocytes upon exposure to the peptide.[9][10][11]
Protocol: In Vitro Hemolysis Assay
-
Erythrocyte Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: Serial dilutions of this compound are prepared in PBS. In a 96-well plate, equal volumes of the peptide solutions and the 2% erythrocyte suspension are mixed.
-
Control Groups:
-
Negative Control: Erythrocytes incubated with PBS alone (0% hemolysis).
-
Positive Control: Erythrocytes incubated with a lytic agent like 1% Triton X-100 (100% hemolysis).
-
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated as: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Proposed Signaling Pathway for Mast Cell Degranulation
The mechanism by which this compound induces mast cell degranulation is believed to be receptor-independent. As a cationic and amphiphilic peptide, it is proposed to directly interact with and activate heterotrimeric G-proteins on the inner leaflet of the plasma membrane.[1][12] This direct activation bypasses the need for a specific cell surface receptor.
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the isolation and functional analysis of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for functional assays of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Venom Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Hemolysis Assay [protocols.io]
Bombolitin V: A Technical Deep-Dive into Structure and Conformational Dynamics
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure and conformational behavior of Bombolitin V, a potent antimicrobial peptide from bumblebee venom. This whitepaper provides a consolidated resource of its amino acid sequence, conformational characteristics, and the experimental methodologies used to elucidate its structure, aiming to facilitate further research into its therapeutic potential.
This compound is a 17-residue peptide with the sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1] Like other members of the bombolitin family, it exhibits significant antimicrobial and hemolytic activities, which are intrinsically linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation upon interacting with biological membranes.
Conformational Analysis: An Environment-Dependent α-Helical Structure
While a definitive three-dimensional structure of this compound is not currently available in the Protein Data Bank (PDB), extensive research on closely related bombolitins (I, II, and III) provides a strong basis for understanding its conformational properties. In aqueous solutions, bombolitins typically exist in a disordered or random coil state. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, they undergo a significant conformational change to a predominantly α-helical structure. This amphipathic helix is crucial for its biological activity, allowing it to insert into and disrupt microbial cell membranes.
Studies on other bombolitins have shown α-helical contents ranging from 60% to 70% in such environments.[2] It is highly probable that this compound adopts a similar helical conformation under comparable conditions.
Quantitative Data Summary
The following table summarizes the key structural and physicochemical properties of this compound.
| Property | Value | Source |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1] |
| Molecular Formula | C85H150N20O19 | Calculated |
| Molecular Weight | 1780.2 g/mol | Calculated |
| Residue Count | 17 | [1] |
| Predicted Conformation (Aqueous) | Random Coil | Inferred from related peptides |
| Predicted Conformation (Membrane) | α-Helical | Inferred from related peptides[2] |
Experimental Protocols for Structural Elucidation
The structural analysis of peptides like this compound primarily relies on two powerful biophysical techniques: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The characteristic spectral features of α-helices (negative bands around 208 and 222 nm and a positive band around 192 nm) allow for the quantification of helical content.
A generalized experimental protocol for CD analysis of this compound would involve:
-
Sample Preparation:
-
Dissolve synthetic this compound in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
To study membrane-induced conformational changes, prepare samples in the presence of membrane mimetics like SDS or DPC micelles at concentrations above their critical micelle concentration (CMC).
-
Peptide concentration should be optimized, typically in the range of 50-200 µM.
-
-
Data Acquisition:
-
Record CD spectra from approximately 190 to 260 nm using a quartz cuvette with a short path length (e.g., 1 mm).
-
Maintain a constant temperature, typically 25°C.
-
Acquire multiple scans for each sample and subtract the spectrum of the buffer/micelle solution to obtain the peptide's signal.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Estimate the percentage of α-helical content using deconvolution algorithms and comparison with reference spectra of known protein structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details about the peptide's backbone and side-chain conformations, as well as its interactions with the environment.
A typical experimental workflow for NMR analysis of this compound in a membrane-mimicking environment would include:
-
Sample Preparation:
-
Synthesize this compound with isotopic labels (¹⁵N and/or ¹³C) to enhance signal sensitivity and enable advanced NMR experiments.
-
Dissolve the labeled peptide in a buffered solution containing deuterated membrane mimetics (e.g., DPC-d38) to minimize solvent signals.
-
-
NMR Data Collection:
-
Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The ¹H-¹⁵N HSQC spectrum provides a unique signal for each amino acid residue, allowing for backbone assignment.
-
TOCSY experiments are used to identify spin systems of individual amino acid residues.
-
NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.
-
-
Structure Calculation:
-
Assign the chemical shifts of all protons and heteronuclei.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from other NMR experiments, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
The final structure represents a consensus of the calculated ensemble.
-
Visualizing Experimental Workflows and Structural Relationships
To clarify the processes and concepts discussed, the following diagrams are provided.
References
Bombolitin V: A Technical Guide to its Physicochemical Properties and Biological Activities
Introduction
Bombolitin V is a potent, cationic antimicrobial peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to a family of structurally related heptadecapeptides known as bombolitins, which are characterized by their high content of hydrophobic amino acids.[1][2] Like other venom peptides, bombolitins, including this compound, exhibit a range of biological activities, most notably mast cell degranulation and hemolytic effects.[1][2][3] These properties are largely attributed to their amphipathic nature, which allows them to interact with and disrupt cellular membranes.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its characterization.
Physical and Chemical Properties
The physicochemical properties of this compound are fundamental to its biological function. These properties dictate its structure, solubility, and interaction with biological membranes.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1][2][4] |
| Molecular Formula | C81H144N22O19 | [5] |
| Molecular Weight | 1730.15 g/mol | [5][6] |
| Isoelectric Point (pI) | The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7] For a peptide like this compound, with a lysine (B10760008) and a histidine residue contributing positive charges and no acidic residues, the pI is expected to be in the basic range, likely above 7. An exact experimental value is not readily available in the provided search results. | |
| Solubility | This compound is a hydrophobic peptide.[4] Due to its amphiphilic and hydrophobic nature, its solubility in aqueous solutions like sterile, distilled water may be limited.[4] For reconstitution, a common approach for hydrophobic peptides is to first dissolve it in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, followed by slow dilution with an aqueous buffer (e.g., PBS).[4] | [4] |
| Secondary Structure | In aqueous solution, many antimicrobial peptides, including bombolitins, are largely unstructured or in a random coil conformation.[8] However, in the presence of a membrane-mimicking environment, such as lipid micelles or bilayers, they often adopt a more ordered secondary structure, typically an amphipathic α-helix.[8][9] This conformational change is crucial for their membrane-disrupting activity. | [8][9] |
Biological Activities
This compound exhibits potent biological activities, primarily related to its ability to disrupt cell membranes. Its effects on mast cells and red blood cells have been extensively studied.
| Activity | Effective Concentration | Notes | Reference |
| Mast Cell Degranulation | ED50 = 2 µg/mL (1.2 x 10⁻⁶ M) | This makes it one of the most potent mast cell degranulating peptides discovered, being 5 times more potent than mastoparan.[1][2] Mast cell degranulation leads to the release of histamine (B1213489) and other inflammatory mediators.[1][2] | [1][2][6] |
| Hemolytic Activity | ED50 = 0.7 µg/mL (4 x 10⁻⁷ M) on guinea pig erythrocytes | This compound is as potent as melittin (B549807) in lysing guinea pig red blood cells.[1][2] This activity is a measure of its cytotoxicity. | [1][2] |
| Antimicrobial Activity | Bombolitins, in general, show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The specific minimum inhibitory concentrations (MICs) for this compound against various microbial strains are not detailed in the provided search results. | The antimicrobial mechanism is believed to involve the permeabilization of the microbial cell membrane.[11] | [9][10][11] |
| Phospholipase A2 Stimulation | The bombolitin family of peptides can stimulate phospholipase A2 from different sources.[1][2] | This activity can contribute to the inflammatory effects observed. | [1][2] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures to determine its properties and biological activities.
Peptide Synthesis and Purification
Synthetic this compound is typically produced using solid-phase peptide synthesis (SPPS).
-
Synthesis: The peptide is assembled on a solid resin support, starting from the C-terminal amino acid and sequentially adding protected amino acids.
-
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a strong acid cocktail, which also removes the side-chain protecting groups.
-
Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide.
-
Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to study the secondary structure of this compound in different environments.
-
Sample Preparation: A solution of the purified peptide is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer for an aqueous environment) or in a solution containing membrane mimetics (e.g., sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, or liposomes).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements. A characteristic spectrum with minima around 208 and 222 nm is indicative of an α-helical conformation.
Hemolytic Assay
This assay quantifies the ability of this compound to lyse red blood cells (RBCs).
-
RBC Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a specific concentration.
-
Incubation: The RBC suspension is incubated with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Controls: A negative control (RBCs in buffer only) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100) are included.
-
Measurement: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
ED50 Determination: The ED50 value, the concentration of the peptide that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) is prepared in a suitable growth medium.
-
Serial Dilution: Serial dilutions of this compound are prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Controls: A positive control (microorganism in medium without peptide) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily initiated by its interaction with and disruption of cell membranes. This can trigger various downstream signaling events.
Mast Cell Degranulation Pathway
The degranulation of mast cells by this compound is a complex process that is thought to involve the activation of G-proteins.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | mast cell degranulating peptide | CAS# 95648-98-9 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isoelectric point - Wikipedia [en.wikipedia.org]
- 8. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
Unraveling the Potent Mechanism of Bombolitin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin V, a cationic amphipathic peptide constituent of bumblebee venom, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, focusing on its interactions with cellular membranes and subsequent downstream effects. Drawing upon a comprehensive review of biophysical and pharmacological studies, this document details the peptide's membrane disruption and pore formation processes, its ability to induce mast cell degranulation, and its role in the stimulation of phospholipase A2. Quantitative data are systematically presented, and detailed experimental protocols are provided to facilitate further research and development of this compound as a potential therapeutic agent.
Core Mechanism: Membrane Disruption and Pore Formation
The primary mechanism of action of this compound is the physical disruption of cellular membranes, a hallmark of many antimicrobial peptides.[1] This activity is attributed to its amphipathic α-helical structure, which facilitates its interaction with and insertion into the lipid bilayer of target cells.
Upon encountering a cell membrane, this compound monomers, which are largely unstructured in aqueous solution, undergo a conformational change to form an α-helix. This transition is induced by the hydrophobic environment of the lipid membrane. The amphipathic nature of this helix, with a hydrophobic face and a charged hydrophilic face, is crucial for its membrane-disrupting activity.
While a definitive pore-forming model for this compound has not been as extensively characterized as that for the well-studied bee venom peptide melittin, the available evidence suggests a mechanism involving membrane destabilization and the formation of transient pores.[1] NMR studies on the related Bombolitin II indicate that the peptide resides on the surface of micelles with its helical axis parallel to the interface.[2] This initial binding is likely followed by peptide aggregation and insertion into the membrane, leading to increased permeability and eventual cell lysis. The "toroidal pore" model, where the lipid monolayers are bent continuously through the pore so that the water core is lined by both the inserted peptides and the lipid head groups, is a plausible mechanism for this compound, similar to melittin.[1]
dot
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its lytic and degranulating properties being the most extensively studied.
Hemolytic and Cytolytic Activity
This compound is a potent lytic agent, capable of disrupting the membranes of erythrocytes and other cells. This activity is a direct consequence of its membrane-destabilizing properties.
| Activity | Test System | ED50 (µg/mL) | ED50 (M) | Reference |
| Hemolysis | Guinea Pig Erythrocytes | 0.7 | 4 x 10-7 | [3][4] |
Mast Cell Degranulation
One of the most notable effects of this compound is its potent ability to induce degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[3][4] This activity is significantly more potent than that of mastoparan, another well-known mast cell degranulating peptide.[3][4]
| Activity | Test System | ED50 (µg/mL) | ED50 (M) | Reference |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 2.0 | 1.2 x 10-6 | [3][4] |
Antimicrobial Activity
While this compound is recognized for its antimicrobial properties, comprehensive quantitative data across a wide range of microorganisms is limited in the publicly available literature.[1] Studies on bombolitins from other species, such as Bombus ignitus, have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported.
| Organism Type | Reported Activity | Reference |
| Gram-positive bacteria | High activity (qualitative) | [5] |
| Gram-negative bacteria | High activity (qualitative) | [5] |
| Fungi | Active against plant pathogenic fungi | [5] |
Signaling Pathways
Beyond direct membrane disruption, this compound can trigger specific signaling cascades, particularly in mast cells and in relation to phospholipase A2 activation.
Mast Cell Degranulation Signaling
The degranulation of mast cells by venom peptides like this compound is often mediated through the activation of G protein-coupled receptors (GPCRs). This leads to a signaling cascade involving phospholipase C (PLC), the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) levels, which ultimately triggers the exocytosis of granular contents.
dot
Phospholipase A2 Stimulation
Bombolitins are known to stimulate the activity of phospholipase A2 (PLA2).[3][4] This is thought to occur through the perturbation of the phospholipid monolayer, which alters the physical state of the membrane and makes the phospholipids (B1166683) more accessible to PLA2. This leads to the hydrolysis of phospholipids and the release of fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors for various inflammatory mediators.
dot
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted for testing cationic antimicrobial peptides like this compound.
-
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial twofold dilutions of the peptide in MHB in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
dot
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the secondary structure of this compound in different environments.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Membrane-mimicking environment (e.g., sodium dodecyl sulfate (B86663) (SDS) micelles, liposomes)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.1-0.2 mg/mL) in the desired solvent (aqueous buffer or buffer containing micelles/liposomes).
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the parameters for data collection (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).
-
Data Acquisition: Record the CD spectrum of the this compound solution. Record a baseline spectrum of the solvent alone.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Membrane Permeabilization and Depolarization Assays
These assays utilize fluorescent dyes to assess the ability of this compound to disrupt membrane integrity and dissipate the membrane potential.
-
Materials:
-
Bacterial cells or liposomes
-
Fluorescent dyes:
-
Permeabilization: Propidium Iodide (PI) or SYTOX Green (impermeable to intact membranes)
-
Depolarization: DiSC3(5) (a membrane potential-sensitive dye)
-
-
Fluorometer or fluorescence microscope
-
-
Procedure (General):
-
Cell/Liposome Preparation: Prepare a suspension of bacterial cells or liposomes in a suitable buffer.
-
Dye Loading: For depolarization assays, pre-incubate the cells/liposomes with the voltage-sensitive dye.
-
Peptide Addition: Add this compound to the cell/liposome suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence for PI/SYTOX Green indicates membrane permeabilization, while an increase in DiSC3(5) fluorescence indicates membrane depolarization.
-
Conclusion
This compound exerts its potent biological effects primarily through the disruption of cellular membranes. Its amphipathic α-helical structure enables it to bind to and perturb the lipid bilayer, leading to pore formation and cell lysis. This fundamental mechanism underlies its hemolytic, mast cell degranulating, and antimicrobial activities. Furthermore, this compound can trigger specific signaling pathways, amplifying its inflammatory effects. The detailed understanding of its mechanism of action, coupled with the provided experimental protocols, offers a solid foundation for the future investigation and potential therapeutic application of this intriguing venom peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of bombolitin II with a membrane-mimetic environment: an NMR and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Bombolitin V: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bombolitin V is a cationic, amphipathic heptadecapeptide (a peptide with 17 amino acid residues) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] As a member of the bombolitin family of peptides, it exhibits a range of potent biological activities, primarily centered around its ability to disrupt cellular membranes. This technical guide provides an in-depth overview of the known biological functions of this compound, its mechanism of action, and its potential as a lead compound for the development of novel therapeutics. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows to support further research and development efforts in this area. While this compound demonstrates significant hemolytic and mast cell degranulating properties, its antimicrobial potential remains an area requiring further quantitative investigation.
Physicochemical Properties and Structure
This compound is characterized by its high content of hydrophobic amino acids and a net positive charge, which are crucial for its interaction with biological membranes. Its amphipathic nature allows it to partition into the lipid bilayer of cell membranes, a key step in its mechanism of action.[1]
Amino Acid Sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2[1]
Biological Activities of this compound
This compound exerts a variety of biological effects, many of which are attributed to its membrane-disrupting capabilities. These activities include hemolytic, mast cell degranulating, antimicrobial, and enzyme-modulating functions.
Hemolytic Activity
This compound is a potent hemolytic agent, capable of lysing red blood cells.[1] This activity is a critical consideration in its potential therapeutic applications, as high hemolytic activity can be indicative of general cytotoxicity. The hemolytic potency of this compound is comparable to that of melittin (B549807), a well-characterized peptide from honeybee venom.[1]
Mast Cell Degranulation
One of the most pronounced biological effects of this compound is its ability to induce histamine (B1213489) release from mast cells.[1] It is significantly more potent in this regard than mastoparan, another venom peptide known for its mast cell degranulating properties.[1] This activity suggests a potential role for this compound in modulating inflammatory and allergic responses.
Antimicrobial Activity
While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacteria and fungi are not extensively documented in publicly available literature, studies on bombolitins from other species, such as Bombus ignitus, have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The primary mechanism of this antimicrobial action is believed to be the disruption of the microbial cell membrane.
Phospholipase A2 Stimulation
Bombolitins, including this compound, have been shown to stimulate the activity of phospholipase A2 (PLA2).[1] PLA2 is an enzyme that hydrolyzes phospholipids, leading to the release of fatty acids and lysophospholipids, which can act as signaling molecules in various cellular processes, including inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that these values can be influenced by the specific experimental conditions used in the assays.
| Biological Activity | Parameter | Value | Organism/Cell Type | Reference |
| Hemolytic Activity | ED50 | 0.7 µg/mL (4 x 10-7 M) | Guinea pig erythrocytes | [1] |
| Mast Cell Degranulation | ED50 | 2 µg/mL (1.2 x 10-6 M) | Rat peritoneal mast cells | [1] |
ED50 (Effective Dose, 50%) is the concentration of the peptide that induces 50% of the maximal effect.
Mechanism of Action
The primary mechanism of action for this compound is the perturbation and disruption of biological membranes. This is a common feature of many antimicrobial and venom peptides and is driven by the peptide's amphipathic and cationic properties.
Membrane Disruption Models
While the precise model of membrane disruption for this compound has not been definitively established, several models are proposed for similar amphipathic peptides:
-
Carpet Model: Peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.
-
Barrel-Stave Model: Peptides insert into the membrane and oligomerize to form a transmembrane pore, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the pore.
-
Toroidal Pore Model: Similar to the barrel-stave model, but the pore is lined by both the peptides and the head groups of the lipid molecules, causing the membrane to curve inward.
The disruption of the membrane's integrity leads to the leakage of cellular contents and ultimately cell death.
Signaling Pathways
The degranulation of mast cells by certain antimicrobial peptides is thought to be mediated through G protein-coupled receptors (GPCRs).[2] It is proposed that this compound interacts with a GPCR on the mast cell surface, triggering a downstream signaling cascade that leads to the release of histamine-containing granules.
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
The stimulation of PLA2 by peptides like melittin, and likely this compound, is thought to occur through an indirect mechanism.[3][4][5] By binding to and disrupting the structure of the phospholipid membrane, this compound may alter the presentation of phospholipid substrates to PLA2, thereby enhancing its enzymatic activity.
Caption: Proposed mechanism of this compound-mediated activation of Phospholipase A2.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Caption: Workflow for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HOBt and DIEA for coupling
-
Piperidine in dimethylformamide (DMF) for deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
-
Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., DIC/OxymaPure®).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.
-
Lyophilization: Lyophilize the purified peptide for storage.
Hemolysis Assay
This protocol outlines a method to determine the hemolytic activity of this compound.
Materials:
-
Freshly drawn red blood cells (RBCs) (e.g., from guinea pig or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (for 100% hemolysis control)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v).
-
Serial Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, a positive control (Triton X-100), and a negative control (PBS only).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).
-
Calculation: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls. The ED50 value is the concentration of this compound that causes 50% hemolysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound stock solution
-
96-well microtiter plate
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Therapeutic Potential and Future Directions
This compound's potent biological activities make it an interesting candidate for further investigation in drug development. Its strong mast cell degranulating properties could be harnessed for immunomodulatory applications or studied to understand the mechanisms of venom-induced inflammation. The antimicrobial potential of bombolitins warrants a more thorough investigation with quantitative MIC and MBC (Minimum Bactericidal Concentration) studies against a panel of clinically relevant pathogens.
A significant hurdle for the therapeutic use of this compound is its high hemolytic activity. Future research could focus on structure-activity relationship (SAR) studies to design analogs of this compound with reduced cytotoxicity to mammalian cells while retaining or enhancing its desired antimicrobial or immunomodulatory effects.
Conclusion
This compound is a venom-derived peptide with a compelling profile of biological activities. Its ability to disrupt cell membranes underpins its potent hemolytic and mast cell degranulating effects. While its antimicrobial properties are promising, a lack of comprehensive quantitative data highlights a critical area for future research. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further exploration of this compound and its analogs as potential leads for the development of novel therapeutic agents. A deeper understanding of its structure-function relationships will be key to unlocking its full therapeutic potential while mitigating its cytotoxic effects.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of G protein-coupled receptors in mast cell activation by antimicrobial peptides: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of bee venom phospholipase A2 contamination in melittin fractions to presumed activation of tissue phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 activation by melittin enhances spontaneous glutamatergic excitatory transmission in rat substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melittin-induced hyperactivation of phospholipase A2 activity and calcium influx in ras-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Cloning and Expression of the Bombolitin V Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin V, a potent antimicrobial peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has garnered significant interest for its broad-spectrum antimicrobial and cytotoxic activities.[1] Its potential as a therapeutic agent necessitates efficient and scalable production methods. This technical guide provides a comprehensive overview of the molecular cloning and expression of the this compound gene, offering detailed experimental protocols and data presentation guidelines for researchers in academia and industry. The methodologies outlined herein are based on established principles of recombinant protein production, adapted for the specific characteristics of this small, cationic peptide.
Introduction to this compound
Bombolitins are a family of structurally related peptides found in bumblebee venom. This compound is a heptadecapeptide with the amino acid sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2. It exhibits potent biological activities, including the ability to lyse erythrocytes and liposomes, stimulate phospholipase A2, and cause mast cell degranulation.[2] Its antimicrobial properties make it a promising candidate for the development of new antibiotics. Recombinant expression is a key strategy for producing sufficient quantities of this compound for research and preclinical development.[3]
Experimental Protocols
Synthetic Gene Design and Codon Optimization
Methodology:
-
Reverse Translation: Convert the amino acid sequence of this compound into a DNA sequence.
-
Codon Optimization: Optimize the DNA sequence for expression in the chosen host, typically Escherichia coli. This involves replacing rare codons with those frequently used by the host to enhance translation efficiency.[5][6] Online tools such as GenScript's Rare Codon Analysis Tool or Integrated DNA Technologies' Codon Optimization Tool can be utilized.
-
Addition of Flanking Sequences:
-
Start and Stop Codons: Add an ATG start codon at the 5' end and a TAA or TGA stop codon at the 3' end.
-
Restriction Sites: Incorporate restriction enzyme recognition sites at both ends of the gene for subsequent cloning into an expression vector. The choice of restriction sites should be compatible with the multiple cloning site (MCS) of the selected vector (e.g., NdeI and XhoI).
-
Fusion Tag and Cleavage Site: To mitigate the potential toxicity of the antimicrobial peptide to the host cells and prevent its degradation by host proteases, it is highly recommended to express this compound as a fusion protein.[3] A common strategy is to fuse the peptide to a larger, soluble protein such as Glutathione (B108866) S-transferase (GST) or Thioredoxin (Trx).[3][7] A protease cleavage site (e.g., for TEV protease or Thrombin) should be engineered between the fusion tag and the this compound coding sequence to allow for the removal of the tag after purification.
-
Vector Construction
The choice of expression vector is critical for achieving high levels of protein production. For E. coli, pET series vectors are widely used due to their strong T7 promoter system.[4]
Methodology:
-
Vector and Insert Preparation:
-
Digest the chosen expression vector (e.g., pET-28a(+) or pGEX-4T-1) and the synthesized this compound gene with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Ligate the purified this compound insert into the linearized vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized, typically starting at 3:1.
-
-
Transformation:
-
Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Incubate overnight at 37°C.
-
-
Verification of Clones:
-
Select several colonies and culture them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.
-
Expression of Recombinant this compound
Once a verified clone is obtained, the next step is to express the recombinant fusion protein in a suitable E. coli expression strain, such as BL21(DE3).
Methodology:
-
Transformation of Expression Strain: Transform the verified plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture.
-
Induction of Expression:
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture under conditions optimized for soluble protein expression (e.g., 16-25°C for 16-24 hours).
-
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound
A multi-step purification process is typically required to obtain highly pure this compound.
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000-15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
If a His-tag was used, purify the fusion protein from the clarified lysate using a Ni-NTA affinity column.
-
If a GST-tag was used, use a glutathione-agarose column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the bound fusion protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
-
Protease Cleavage:
-
Dialyze the eluted fusion protein against a buffer suitable for the specific protease (e.g., TEV protease).
-
Add the protease and incubate at a specified temperature and time to cleave the fusion tag from this compound.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is the standard method for purifying small peptides.[8]
-
Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA).
-
Load the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
Monitor the elution profile at 214 nm and collect the fractions corresponding to the this compound peak.
-
-
Verification and Lyophilization:
-
Confirm the purity and identity of the purified this compound by SDS-PAGE and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Data Presentation
Quantitative data from the expression and purification process should be systematically recorded to allow for optimization and comparison between experiments.
Table 1: Expression and Purification of Recombinant this compound
| Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 1000 | - | - | 100 |
| Affinity Chromatography Eluate | 50 | 45 | 90 | 4.5 |
| After Protease Cleavage | 45 | 10 | - | - |
| RP-HPLC Purified this compound | 8 | 8 | >98 | 0.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the molecular cloning and expression of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound on bacterial membranes.
Conclusion
This technical guide provides a detailed framework for the molecular cloning, expression, and purification of the antimicrobial peptide this compound. By following the outlined protocols, researchers can produce high-purity recombinant this compound suitable for further investigation into its therapeutic potential. The successful implementation of these methods will contribute to advancing the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical reflections on synthetic gene design for recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
An In-depth Technical Guide to Bombolitin V: From Precursor to Post-Translational Modifications and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin V is a potent, 17-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the North American bumblebee, Megabombus pennsylvanicus (formerly Bombus pennsylvanicus).[1][2] As a member of the bombolitin family of peptides, it exhibits a range of powerful biological activities, including hemolytic, mast cell degranulating, and antimicrobial properties.[1][2] These characteristics make this compound and its analogs compelling subjects for research and potential candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound precursor protein, its post-translational modifications, and its mechanisms of action, supplemented with detailed experimental protocols and data presented for comparative analysis.
This compound: Structure and Physicochemical Properties
The mature this compound peptide is a small, amphipathic molecule rich in hydrophobic amino acids. Its primary structure is as follows:
Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂ [1][2]
A key feature of this compound, like many other venom peptides, is its C-terminal amidation. This post-translational modification is crucial for its biological activity and stability.[3][4]
The this compound Precursor Protein
Like many secreted peptides, bombolitins are synthesized as larger, inactive precursor proteins, or propeptides. This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to yield the mature, active peptide. While the specific precursor protein sequence for this compound from Bombus pennsylvanicus has not been definitively characterized in the available literature, the general structure of bombolitin precursors in other bee species involves a signal peptide, a pro-region, and the sequence of the mature peptide.
The processing of the precursor protein is a critical step in the biosynthesis of this compound, ensuring that the potent, membrane-disrupting activity of the peptide is unleashed only after secretion from the venom gland.
Post-Translational Modifications (PTMs) of this compound
The biological activity and stability of this compound are significantly influenced by post-translational modifications.
C-Terminal Amidation
The most prominent and well-documented PTM for bombolitins is C-terminal amidation.[3][4] The C-terminal leucine (B10760876) residue of this compound is amidated, as indicated by the "-NH₂" in its chemical formula. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and increase its resistance to carboxypeptidases.[4]
The enzymatic machinery for C-terminal amidation is well-conserved in insects and involves a two-step process catalyzed by a peptidylglycine alpha-hydroxylating monooxygenase (PHM) and a peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).
Other Potential Post-Translational Modifications
While C-terminal amidation is the most established PTM for bombolitins, other modifications common to antimicrobial peptides could potentially occur, though they have not been specifically reported for this compound. These could include:
-
N-terminal acetylation: This modification can protect the peptide from degradation by aminopeptidases.
-
Disulfide bonds: While this compound itself does not contain cysteine residues, other venom peptides often feature disulfide bridges for structural stability.
-
Glycosylation: The addition of carbohydrate moieties can influence peptide solubility, stability, and receptor binding.
Further research utilizing advanced mass spectrometry techniques would be necessary to definitively identify any additional PTMs on native this compound.
Biological Activity and Quantitative Data
This compound exhibits a range of potent biological activities. The available quantitative data is summarized in the table below.
| Biological Activity | Assay | Organism/Cell Line | Effective Concentration (ED₅₀/EC₅₀) | Reference |
| Hemolytic Activity | Hemolysis Assay | Guinea Pig Erythrocytes | 0.7 µg/mL (4 x 10⁻⁷ M) | [1][2] |
| Mast Cell Degranulation | Histamine Release Assay | Rat Peritoneal Mast Cells | 2 µg/mL (1.2 x 10⁻⁶ M) | [1][2] |
| Phospholipase A₂ Stimulation | PLA₂ Activity Assay | Various Sources | Threshold dose: 0.5-2.5 µg/mL | [1][2] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily mediated through its interaction with cellular membranes and the subsequent activation of intracellular signaling cascades.
Membrane Disruption
As a cationic and amphipathic peptide, this compound is thought to exert its antimicrobial and hemolytic effects by disrupting the integrity of cell membranes. The positively charged residues interact with the negatively charged components of microbial and erythrocyte membranes, while the hydrophobic residues insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and eventual cell lysis.
Mast Cell Degranulation
This compound is a potent mast cell degranulator.[1][2] This activity is likely mediated through the direct activation of G-protein coupled receptors (GPCRs) on the mast cell surface.[5] This receptor-independent activation of G-proteins leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and together with DAG, activates protein kinase C (PKC). This signaling cascade culminates in the exocytosis of histamine-containing granules.
Phospholipase A₂ Stimulation
This compound also stimulates the activity of phospholipase A₂ (PLA₂).[1][2] PLA₂ is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The stimulation of PLA₂ by this compound likely contributes to the inflammatory response observed upon envenomation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Isolation and Purification
A general protocol for the isolation and purification of peptides from bee venom is as follows:
-
Venom Extraction: Crude venom is typically obtained by electrically stimulating bees to sting a collection apparatus.
-
Solubilization: The collected venom is dissolved in an appropriate buffer, such as 0.1% trifluoroacetic acid (TFA) in water.
-
Centrifugation: The venom solution is centrifuged to remove any insoluble material.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The supernatant is subjected to RP-HPLC on a C18 column. A gradient of increasing acetonitrile (B52724) concentration in 0.1% TFA is used to separate the venom components based on their hydrophobicity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired peptide, for example, by mass spectrometry.
-
Lyophilization: Fractions containing the purified peptide are pooled and lyophilized to obtain a dry powder.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein activation: a receptor-independent mode of action for cationic amphiphilic neuropeptides and venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Bombolitin V: A Technical Guide to its Relationship with Other Venom Peptides
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the evolutionary positioning of Bombolitin V, a key peptide component of bumblebee venom, in relation to other venom peptides. By examining its structural and functional characteristics alongside those of its counterparts from various venomous species, we illuminate the fascinating evolutionary pathways that have shaped these potent biomolecules. This document presents quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of associated biological pathways and workflows.
Introduction: this compound in the Landscape of Venom Peptides
This compound is a 17-amino acid, cationic, and amphipathic peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. Like many venom peptides, it exhibits a range of biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2. These activities are central to the venom's function in defense and contribute to the pain and inflammation associated with a sting.
The evolution of venom peptides across different animal lineages is a compelling example of convergent evolution, where similar functionalities have arisen independently from diverse genetic starting points. Many venom peptides are thought to have evolved from ancestral genes involved in immunity, such as antimicrobial peptides (AMPs), through processes of gene duplication and neofunctionalization. This guide will delve into the specific evolutionary relationships of this compound within the Hymenoptera order and draw broader comparisons with other venom peptides.
Comparative Analysis of Venom Peptide Activity
To understand the relative potency and functional profile of this compound, it is essential to compare its biological activities with those of other well-characterized venom peptides. The following tables summarize key quantitative data from the literature.
Table 1: Mast Cell Degranulation Activity of Various Venom Peptides
| Peptide | Source Organism | Peptide Class | Mast Cell Degranulation (ED50/EC50) | Reference |
| This compound | Megabombus pennsylvanicus (Bumblebee) | Bombolitin | 2 µg/mL (~1.2 µM) | [1][2] |
| Mastoparan | Vespula lewisii (Wasp) | Mastoparan | ~10 µg/mL | [1][2] |
| Melittin | Apis mellifera (Honeybee) | Melittin | Not primarily a mast cell degranulator | |
| Protonectin | Protonectarina sylveirae (Wasp) | Mastoparan-like | ~2 x 10-6 M | [3] |
| Sylverin | Protonectarina sylveirae (Wasp) | Unique Disulfide-bonded | ~1 x 10-6 M | [3] |
Table 2: Hemolytic Activity of Various Venom Peptides
| Peptide | Source Organism | Peptide Class | Hemolytic Activity (ED50/EC50) | Reference |
| This compound | Megabombus pennsylvanicus (Bumblebee) | Bombolitin | 0.7 µg/mL (~0.4 µM) (Guinea Pig RBCs) | [1][2] |
| Melittin | Apis mellifera (Honeybee) | Melittin | Potent (comparable to this compound) | [1][2] |
| Mastoparan-C | Wasp | Mastoparan | 30.2 ± 1.3 µM (Human RBCs) | |
| Polybia-MPI | Wasp | Mastoparan | 176.6 ± 7.0 µM (Human RBCs) | |
| Protonectin | Protonectarina sylveirae (Wasp) | Mastoparan-like | Active at > 1 x 10-5 M | [3] |
Table 3: Phospholipase A2 (PLA2) Stimulation by Venom Peptides
| Peptide | Source Organism | Peptide Class | PLA2 Stimulation | Reference |
| This compound | Megabombus pennsylvanicus (Bumblebee) | Bombolitin | Stimulates various PLA2s | [1][2] |
| Melittin | Apis mellifera (Honeybee) | Melittin | Potent PLA2 stimulator | |
| Mastoparan | Wasp | Mastoparan | Can activate PLA2 |
Evolutionary Relationships
The evolutionary history of this compound is rooted in the diversification of venom components within the Hymenoptera. Phylogenetic analyses based on amino acid sequences reveal close relationships between different bombolitins and other peptides from bees and wasps, such as mastoparans. These peptides often share a common structural motif of an amphipathic alpha-helix, which is crucial for their membrane-disrupting activities.
The broader evolutionary context suggests that many venom peptides, including those in Hymenoptera, have been recruited from genes originally serving other physiological functions, particularly in innate immunity. The process of gene duplication followed by rapid evolution under positive selection has allowed for the development of a vast arsenal (B13267) of venom toxins with diverse targets and activities. While bombolitins, melittins, and mastoparans share functional similarities, their distinct sequences reflect separate evolutionary paths within the stinging insects.
Below is a logical diagram illustrating the proposed evolutionary origin of venom peptides like this compound.
Mechanistic Insights: The Signaling Pathway of Mast Cell Degranulation
While the precise receptor for this compound on mast cells has not been definitively identified, its functional similarity to mastoparans strongly suggests a mechanism involving the activation of G-protein coupled receptors (GPCRs). Mastoparans are known to activate G-proteins of the Gαi/o and Gαq families. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the exocytosis of histamine-containing granules.
The following diagram illustrates the hypothesized signaling pathway for this compound-induced mast cell degranulation.
Experimental Protocols
This section provides detailed methodologies for the key bioassays used to characterize the activity of this compound and related venom peptides.
Mast Cell Degranulation Assay
This protocol is adapted from methods used for assessing histamine release from rat peritoneal mast cells.
Objective: To quantify the ability of a venom peptide to induce the release of histamine from mast cells.
Materials:
-
Rat peritoneal mast cells
-
Peptide solution of known concentration
-
Buffer (e.g., Tyrode's solution)
-
Positive control (e.g., Compound 48/80)
-
Negative control (buffer only)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde)
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer. Purify the mast cells by density gradient centrifugation.
-
Cell Suspension: Resuspend the purified mast cells in buffer at a concentration of approximately 1 x 10^5 cells/mL.
-
Incubation: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of the test peptide, positive control, or negative control to the tubes.
-
Reaction: Incubate the tubes at 37°C for 15 minutes.
-
Termination: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Histamine Quantification: Carefully collect the supernatant. The histamine content in the supernatant is determined by a fluorometric assay using o-phthalaldehyde. The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Total Histamine: To determine the total histamine content, lyse an aliquot of the cell suspension with Triton X-100 or by sonication.
-
Calculation: Express the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.
-
Data Analysis: Plot the percentage of histamine release against the peptide concentration to determine the EC50 value.
References
- 1. Human group V phospholipase A2 induces group IVA phospholipase A2-independent cysteinyl leukotriene synthesis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and sequence analysis of peptides from the venom of Protonectarina sylveirae (Hymenoptera-Vespidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of phospholipase A2 by prostaglandin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Sting: A Technical Guide to the Structural Homology of Bombolitin V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional homology of Bombolitin V in comparison to its counterparts, Bombolitin I, II, III, and IV. These peptides, isolated from the venom of the bumblebee Megabombus pennsylvanicus, exhibit potent biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2.[1][2] Understanding the subtle yet significant differences in their primary and secondary structures is crucial for elucidating their mechanisms of action and harnessing their therapeutic potential.
Primary Structure Homology: A Tale of Seventeen Residues
The bombolitins are a family of five structurally related heptadecapeptides, meaning they are each composed of 17 amino acids.[1][2] They are rich in hydrophobic amino acids, a key feature contributing to their interaction with cell membranes.[1][2] While they share a high degree of sequence similarity, specific amino acid substitutions account for the variations in their biological potency.
The table below presents a direct comparison of the amino acid sequences of the five bombolitins, highlighting the conserved and variable positions.
| Peptide | Amino Acid Sequence |
| Bombolitin I | Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin II | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin III | Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin IV | Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 |
| This compound | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 |
Data sourced from Argiolas & Pisano (1985).[1][2]
Secondary Structure: The Amphipathic Alpha-Helix
A defining characteristic of bombolitins is their ability to adopt an amphipathic α-helical conformation, particularly in the presence of a membrane-like environment such as phospholipid aggregates or detergent micelles.[3][4] In an aqueous solution, these peptides are largely in a random coil conformation.[3][4] However, upon interacting with a membrane, they undergo a conformational change to form a stable α-helix.[3][5] This amphipathic nature, with a hydrophobic face and a hydrophilic face, is critical for their membrane-disrupting activities.[1][2]
Functional Homology and Quantitative Comparison
The bombolitins are functionally similar, all capable of lysing erythrocytes and liposomes, triggering histamine (B1213489) release from mast cells, and stimulating phospholipase A2.[1][2] However, this compound stands out for its potent activity. It is as potent as the well-known bee venom peptide melittin (B549807) in lysing guinea pig erythrocytes and is five times more potent than mastoparan (B549812) in causing mast cell degranulation.[1][2]
The following table summarizes the quantitative data on the biological activity of this compound, establishing it as one of the most potent degranulating peptides discovered.[1]
| Peptide | Bioassay | Parameter | Value | Molar Concentration |
| This compound | Lysis of guinea pig erythrocytes | ED50 | 0.7 µg/ml | 4 x 10⁻⁷ M |
| This compound | Mast cell degranulation | ED50 | 2.0 µg/ml | 1.2 x 10⁻⁶ M |
Data sourced from Argiolas & Pisano (1985).[1][2] The threshold dose for the biological activity of bombolitins, in general, is between 0.5-2.5 µg/ml, depending on the specific peptide and the assay.[1][2]
Experimental Protocols
The characterization of bombolitins involves a multi-step process encompassing peptide sequencing, structural analysis, and functional assays.
Peptide Sequencing
The determination of the primary amino acid sequence is fundamental. Two primary methods are employed for this purpose:
-
Edman Degradation : This traditional method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.[6][7][8] The peptide is reacted with phenyl isothiocyanate, and the resulting derivative is cleaved, converted to a more stable phenylthiohydantoin-amino acid, and then identified using chromatography.[8]
-
Mass Spectrometry (MS) : This has become the preferred method for peptide sequencing due to its speed and sensitivity.[6][7] Tandem mass spectrometry (MS/MS) is commonly used, where the peptide is first ionized and then fragmented.[7] The mass-to-charge ratio of the fragments is measured to deduce the amino acid sequence.[7]
Structural Analysis
To understand the three-dimensional conformation of bombolitins, various biophysical techniques are utilized:
-
Circular Dichroism (CD) Spectroscopy : This technique is used to assess the secondary structure of the peptides.[4][5][9] By measuring the differential absorption of left and right circularly polarized light, one can determine the proportion of α-helix, β-sheet, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[6][10] Through various NMR experiments, it is possible to determine the spatial proximity of different atoms and thus calculate the peptide's structure.[10]
-
X-ray Crystallography : This is a powerful technique for determining the atomic-resolution structure of molecules.[6][11] It requires the peptide to be crystallized, and then the diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map and build the atomic model.[6][11]
Functional Assays
-
Hemolysis Assay : To quantify the erythrocyte-lysing activity, red blood cells are incubated with varying concentrations of the peptide.[12] The release of hemoglobin into the supernatant, resulting from cell lysis, is measured spectrophotometrically at a wavelength of 540 nm.[12] The concentration of the peptide that causes 50% hemolysis (HC50 or ED50) is then determined.[12]
-
Mast Cell Degranulation Assay : This assay measures the ability of the peptides to induce the release of histamine from mast cells.[1][2] Rat peritoneal mast cells are typically used.[1][2] The amount of histamine released into the medium after incubation with the peptide is quantified, often using a fluorometric assay.
Visualizations: Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental Workflow for Bombolitin Characterization.
Caption: Proposed Signaling Pathway for Mast Cell Degranulation.
Conclusion
This compound, while sharing significant primary sequence homology and the characteristic amphipathic α-helical secondary structure with its fellow bombolitins, exhibits heightened biological potency. The subtle variations in its amino acid sequence likely optimize its interaction with cellular membranes, leading to its superior efficacy in inducing hemolysis and mast cell degranulation. Further research into the precise structure-activity relationships of these peptides could pave the way for the development of novel therapeutic agents with tailored membrane-disrupting capabilities. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating venom peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation and interactions of bioactive peptides from insect venoms: the bombolitins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformation and interactions of all-D-, retro-all-D- and retro-bombolitin III analogues in aqueous solution and in the presence of detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bombolitin V-Induced Mast Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine (B1213489) and various enzymes, from their cytoplasmic granules. Bombolitin V, a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent inducer of mast cell degranulation.[1][2] Its ability to directly activate mast cells makes it a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-inflammatory and anti-allergic compounds.
These application notes provide a detailed protocol for a this compound-induced mast cell degranulation assay using rat peritoneal mast cells. The quantification of degranulation is achieved by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
Data Presentation
The following table summarizes key quantitative data for the this compound mast cell degranulation assay.
| Parameter | Value | Reference |
| This compound ED₅₀ | 2 µg/mL (approximately 1.2 µM) | [1][2] |
| Typical Concentration Range | 0.1 - 10 µg/mL | Based on ED₅₀ |
| Incubation Time | 30 minutes | General mast cell degranulation protocol |
| Mast Cell Type | Rat Peritoneal Mast Cells | [1][2] |
| Degranulation Readout | β-hexosaminidase release | Standard colorimetric assay |
Experimental Protocols
This section details the methodologies for the isolation of rat peritoneal mast cells and the subsequent this compound-induced degranulation assay.
Protocol 1: Isolation of Rat Peritoneal Mast Cells
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Percoll
-
Phosphate Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA)
-
Collagenase (optional, for tissue dissociation if needed)
-
Centrifuge
-
Pipettes and sterile tips
-
Culture dishes or tubes
Procedure:
-
Euthanize the rat via an approved method.
-
Inject 20-30 mL of sterile, cold HBSS into the peritoneal cavity using a 21-gauge needle.
-
Gently massage the abdomen for 2-3 minutes to dislodge the peritoneal cells.
-
Carefully aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, cold HBSS.
-
To purify the mast cells, layer the cell suspension onto a Percoll gradient (e.g., 70-80%) and centrifuge at 700 x g for 20 minutes at 4°C.
-
Mast cells will form a distinct layer. Carefully aspirate this layer and transfer it to a new tube.
-
Wash the purified mast cells twice with HBSS containing 0.1% BSA by centrifuging at 400 x g for 10 minutes at 4°C.
-
Resuspend the final mast cell pellet in an appropriate buffer for the degranulation assay (e.g., Tyrode's buffer).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
Protocol 2: this compound-Induced Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Materials:
-
Isolated rat peritoneal mast cells
-
This compound (stock solution prepared in a suitable solvent, e.g., water or PBS)
-
Tyrode's buffer (or other suitable physiological buffer)
-
Triton X-100 (0.1% in Tyrode's buffer for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Aliquot 50 µL of the mast cell suspension (typically 1 x 10⁵ cells/mL) into each well of a 96-well plate.
-
Compound Addition:
-
Test Wells: Add 50 µL of Tyrode's buffer containing various concentrations of this compound.
-
Spontaneous Release Control: Add 50 µL of Tyrode's buffer only.
-
Total Release Control: Add 50 µL of 0.1% Triton X-100 in Tyrode's buffer to lyse the cells completely.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes.
-
Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Transfer: Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Enzyme Reaction:
-
Prepare the substrate solution by dissolving pNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1.3 mg/mL.
-
Add 50 µL of the substrate solution to each well containing the supernatant.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 200 µL of the stop solution to each well. The solution will turn yellow in the presence of the product.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Degranulation:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound-induced mast cell degranulation assay.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced mast cell degranulation.
References
Application Notes and Protocols for Hemolytic Assay with Bombolitin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitins are a family of structurally related heptadecapeptides derived from the venom of the bumblebee Megabombus pennsylvanicus.[1] Among them, Bombolitin V is recognized for its potent biological activities, including mast cell degranulation and, notably, hemolytic activity—the ability to lyse red blood cells (RBCs).[1][2] This hemolytic capacity stems from its amphipathic nature, which facilitates interaction with and disruption of cell membranes, leading to the formation of pores and subsequent cell lysis.[1] In the context of drug development, evaluating the hemolytic activity of peptides like this compound is a critical step for assessing potential cytotoxicity and determining their suitability for systemic therapeutic applications.[1] A standardized hemolytic assay provides a reproducible method for quantifying this activity.[1]
The principle of the hemolytic assay is a colorimetric method that measures the amount of hemoglobin released from lysed erythrocytes.[1] A suspension of washed red blood cells is incubated with various concentrations of this compound. If the peptide compromises the integrity of the erythrocyte membrane, hemoglobin is released into the supernatant. Following centrifugation to pellet intact cells and debris, the concentration of hemoglobin in the supernatant is quantified spectrophotometrically.[1] The degree of hemolysis is then expressed as a percentage relative to a positive control (100% lysis) and a negative control (spontaneous hemolysis).[1]
Data Presentation
The hemolytic activity of this compound is commonly quantified by its EC50 or HC50 value, which represents the concentration of the peptide required to induce 50% hemolysis.[1] While direct comparative data for this compound on human red blood cells is not extensively available, the following table provides data on its activity against guinea pig erythrocytes as a reference.[1][2]
| Peptide | Source Species | Target Cells | Reported Hemolytic Activity (ED50/HC50) | Reference |
| This compound | Megabombus pennsylvanicus | Guinea Pig Erythrocytes | ED50 = 0.7 µg/mL (4 x 10⁻⁷ M) | [2][3] |
| Bombolitins (family) | Megabombus pennsylvanicus | Red Blood Cells | Threshold dose for hemolysis: 0.5-2.5 µg/mL | [3][4] |
| Bombolitins (family) | Megabombus pennsylvanicus | Red Blood Cells | >50% hemolysis at 5 µg/mL | [4] |
| Bombolitin T | Bombus terrestris | Red Blood Cells | HC50 = 12.6 µM | [4] |
Experimental Protocols
This protocol details the steps for determining the hemolytic activity of this compound against mammalian red blood cells.[1]
Materials and Reagents:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
Freshly collected mammalian blood (e.g., human, sheep, rabbit) with an anticoagulant (e.g., heparin, EDTA)
-
96-well V-bottom or round-bottom plates
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 540 nm or 405 nm[5][6]
-
Incubator at 37°C
Protocol:
1. Preparation of Erythrocyte Suspension: a. Collect fresh mammalian blood in a tube containing an anticoagulant. b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C. c. Carefully aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the erythrocyte pellet in cold PBS (pH 7.4). e. Wash the cells by centrifuging at 1000 x g for 10 minutes at 4°C. Repeat this washing step at least three times, or until the supernatant is clear.[1] f. After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.[1]
2. Assay Setup: a. Prepare serial dilutions of this compound in PBS in a separate 96-well plate or microcentrifuge tubes. The concentration range should be chosen to encompass the expected hemolytic range of the peptide.[1] b. In a new 96-well plate, add the following to triplicate wells:[1]
- Test Wells: 100 µL of the various this compound dilutions.
- Negative Control: 100 µL of PBS. This represents 0% hemolysis.
- Positive Control: 100 µL of 1% Triton X-100. This represents 100% hemolysis. c. Add 100 µL of the 2% erythrocyte suspension to each well.[1]
3. Incubation: a. Gently mix the contents of the plate. b. Incubate the plate at 37°C for 1 hour.[1]
4. Measurement of Hemolysis: a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[1] b. Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm (for hemoglobin).[5]
5. Calculation of Hemolysis Percentage: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:[5] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100 Where:
- Abs_sample is the absorbance of the wells with this compound.
- Abs_neg_ctrl is the absorbance of the negative control (PBS).
- Abs_pos_ctrl is the absorbance of the positive control (Triton X-100).
6. Data Analysis: a. Plot the percentage of hemolysis against the concentration of this compound to generate a dose-response curve.[1] b. Determine the EC50 or HC50 value from the curve, which is the concentration of this compound that causes 50% hemolysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bombolitin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin V is a cationic, amphipathic antimicrobial peptide (AMP) derived from bumblebee venom.[1] Like many other AMPs, it exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[1] Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for evaluating the potential of this compound as a therapeutic agent. This document provides detailed application notes and standardized protocols for determining the antimicrobial activity of this compound against a variety of microorganisms.
Due to the cationic and amphipathic nature of this compound, standard AST methods used for conventional antibiotics require modifications to prevent peptide inactivation or loss. These protocols incorporate best practices for testing AMPs to ensure reliable and comparable results.
Data Presentation: Antimicrobial Activity of this compound
Quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. The following table summarizes available information and provides a template for recording experimental data. Researchers are encouraged to populate this table with their own findings to build a comprehensive profile of this compound's activity.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Method Used | Reference |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | ATCC 25923 | Data Not Available | Data Not Available | ||
| Bacillus subtilis | Data Not Available | Data Not Available | |||
| Gram-Negative Bacteria | |||||
| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available | ||
| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available | ||
| Fungi | |||||
| Candida albicans | Data Not Available | Data Not Available | |||
| Fulvia fulva | High Activity | Data Not Available | [2] | ||
| Alternaria radicina | High Activity | Data Not Available | [2] |
Note: One study reported high antibacterial activity of a bombolitin from Bombus ignitus against two Gram-positive and two Gram-negative bacteria, but did not provide specific MIC values.[2]
Mechanism of Action
This compound's primary mechanism of action is the perturbation and disruption of the microbial cell membrane.[1] This is a common mechanism for many AMPs and is attributed to their amphipathic nature, which facilitates their interaction with the lipid bilayer of the cell membrane. The process generally involves the following steps:
-
Electrostatic Attraction: The positively charged this compound molecules are attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Destabilization: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, increased permeability, and the formation of pores or channels.[1]
-
Cell Lysis: The disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to cell death.[1]
Caption: Generalized mechanism of action for this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3] It is a widely used and standardized method for testing the efficacy of antimicrobial agents.[4] For antimicrobial peptides like this compound, modifications to the standard protocol are necessary to ensure accurate results.[5][6]
Materials:
-
This compound
-
Test microorganism strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[7]
-
Sterile 96-well polypropylene (B1209903) microtiter plates (non-treated)[5][6]
-
Sterile polypropylene tubes[7]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[7]
-
Spectrophotometer or microplate reader
-
Sterile deionized water
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to obtain a range of concentrations.[7]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[7]
-
Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[5]
-
Include a positive control (bacteria and broth without peptide) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed with the naked eye or by measuring the optical density at 600 nm (OD600) using a microplate reader.[7]
-
Caption: Workflow for the broth microdilution MIC assay.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate.[1]
Agar Dilution Method
The agar dilution method is an alternative to broth microdilution for determining the MIC.[9] In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.
Protocol:
-
Prepare a series of Mueller-Hinton Agar plates, each containing a different concentration of this compound.
-
Prepare a bacterial inoculum as described for the broth microdilution assay.
-
Spot a standardized number of bacterial cells (e.g., 10^4 CFU) onto the surface of each agar plate.[9]
-
Incubate the plates at 37°C for 16-20 hours.[3]
-
The MIC is the lowest concentration of this compound that prevents any visible growth of the bacteria on the agar.[10]
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[11] However, due to the potential for cationic peptides to bind to negatively charged components in the agar, this method may underestimate the activity of this compound and is generally less recommended for AMPs.[12]
Protocol:
-
Prepare a lawn of the test bacteria on a Mueller-Hinton Agar plate by evenly streaking a standardized inoculum.[13]
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.[14]
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the susceptibility of the microorganism to the peptide.[15]
Important Considerations for Testing this compound
-
Choice of Plates: Cationic peptides like this compound can bind to the surface of standard polystyrene microtiter plates, leading to a loss of active peptide and an overestimation of the MIC.[5][6] Therefore, it is crucial to use polypropylene plates for all assays.
-
Media Composition: The presence of high salt concentrations or polyanionic components in standard media can interfere with the activity of cationic AMPs.[7] Cation-adjusted Mueller-Hinton Broth is recommended.
-
Peptide Stability and Handling: Prepare fresh stock solutions of this compound. For short-term storage, aliquots can be kept at -80°C in the dark.[6][7] The use of a carrier protein like BSA in the dilution buffer can help to prevent the loss of the peptide due to adsorption to surfaces.[7]
-
Inoculum Effect: The initial concentration of bacteria can influence the MIC of some AMPs. A standardized inoculum should be used consistently for reproducible results.[7]
By adhering to these detailed protocols and considerations, researchers can obtain accurate and reliable data on the antimicrobial susceptibility of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Disk Diffusion Method [bio-protocol.org]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Bombolitin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin V is a cationic antimicrobial peptide derived from bumblebee venom, demonstrating considerable potential in combating a range of microbial pathogens. A critical step in the preclinical assessment of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC value is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein are based on established broth microdilution techniques to ensure reproducibility and accuracy.
Introduction to this compound and MIC Determination
Bombolitins are a family of small, helical peptides found in the venom of bumblebees. Structurally, they are amphipathic, possessing both hydrophobic and hydrophilic domains, which facilitates their interaction with and disruption of microbial cell membranes. This compound, a member of this family, has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The determination of the MIC is a cornerstone of antimicrobial susceptibility testing. It provides a quantitative measure of a peptide's potency and is essential for:
-
Evaluating the spectrum of activity against various microorganisms.
-
Comparing the efficacy of new agents to existing antibiotics.
-
Informing dose-selection for further in vitro and in vivo studies.
-
Screening for resistance development.
The most common method for determining the MIC of antimicrobial peptides is the broth microdilution assay, which is a standardized, scalable, and reproducible technique.
Data Presentation: Representative Antimicrobial Activity of this compound
| Microorganism | Strain Example | Gram Stain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | Negative | 8 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 16 - 64 |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 - 16 |
| Bacillus subtilis | ATCC 6633 | Positive | 2 - 8 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 16 - 64 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials and Reagents
-
This compound (synthetic, high purity >95%)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (non-treated)
-
Microbial strains (e.g., E. coli, S. aureus)
-
Sterile deionized water or 0.01% acetic acid (for peptide stock solution)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.
-
Mechanism of Action of this compound
This compound exerts its antimicrobial activity primarily by disrupting the integrity of the microbial cell membrane. Its cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Signaling Pathway Diagram of Membrane Disruption
Caption: Proposed mechanism of this compound on bacterial membranes.
The amphipathic structure of this compound allows it to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane barrier results in the leakage of essential ions and metabolites, ultimately leading to cell death.
Troubleshooting and Key Considerations
-
Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces. To minimize this, use polypropylene or low-adhesion microtiter plates and pipette tips.
-
Media Composition: The presence of divalent cations (Ca²⁺, Mg²⁺) and high salt concentrations in the media can interfere with the activity of antimicrobial peptides. The use of Cation-Adjusted Mueller-Hinton Broth is recommended for consistency.
-
Inoculum Effect: The density of the bacterial inoculum can influence the MIC value. Strict adherence to the recommended inoculum size is crucial for reproducibility.
-
Solubility: Ensure that this compound is fully dissolved in the stock solution to avoid inaccurate concentration calculations.
By following these detailed protocols and considering the key factors that can influence the outcome, researchers can obtain reliable and reproducible MIC data for this compound, which is fundamental for advancing its development as a potential therapeutic agent.
References
Application Note: Phospholipase A2 Activity Assay Using Bombolitin V as a Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phospholipase A2 (PLA2) enzymes play a crucial role in various cellular processes, including inflammation, signal transduction, and metabolism, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to produce free fatty acids and lysophospholipids.[1] The release of arachidonic acid by PLA2 is a key regulatory step in the biosynthesis of eicosanoids, potent mediators of inflammation.[2][3] Consequently, the modulation of PLA2 activity is a significant area of research for the development of therapeutics for inflammatory diseases and other pathologies.[4][5]
Bombolitins are a group of structurally related peptides found in the venom of the bumblebee Megabombus pennsylvanicus.[6][7] These peptides, including Bombolitin V, are known to possess a range of biological activities, such as mast cell degranulation and lysis of erythrocytes and liposomes.[6][7] Notably, bombolitins have been shown to stimulate the activity of PLA2 from various sources.[6][7] This modulatory effect is attributed to their amphiphilic nature, allowing them to interact with phospholipid membranes and potentially alter the substrate presentation or enzyme conformation, thereby enhancing catalytic activity.[8]
This application note provides a detailed protocol for a sensitive fluorometric assay to measure PLA2 activity, utilizing this compound as a positive modulator. The assay is based on the cleavage of a synthetic phospholipid substrate by PLA2, which generates a product that reacts with a fluorescent probe to produce a quantifiable signal.[1][9] This method is suitable for screening potential PLA2 inhibitors or activators and for studying the enzyme kinetics in the presence of modulators like this compound.
Signaling Pathway of Phospholipase A2
Caption: General signaling pathway of cytosolic Phospholipase A2 (cPLA2) activation.
Materials and Reagents
-
PLA2 Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[3]
-
PLA2 Substrate: A synthetic thiophospholipid, such as 1,2-dithio analog of diheptanoyl phosphatidylcholine.[2][3]
-
PLA2 Probe: A fluorogenic probe that reacts with the product of substrate cleavage.
-
Fluorescence Standard: For creating a standard curve.
-
PLA2 Enzyme: Purified Phospholipase A2 (e.g., from bee venom).
-
This compound: Synthetic or purified.
-
96-well black microplate: With a clear bottom, suitable for fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~388 nm and emission at ~513 nm.[1][9]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
Experimental Protocols
Reagent Preparation
-
PLA2 Assay Buffer (1X): If supplied as a concentrate (e.g., 10X), dilute with HPLC-grade water to a 1X solution.[3] Store at 4°C.
-
PLA2 Substrate Solution: Reconstitute the lyophilized substrate in the PLA2 Assay Buffer to the desired stock concentration as per the manufacturer's instructions. Vortex until the solution is clear to avoid high background fluorescence.[3]
-
PLA2 Probe Solution: Prepare a working solution by diluting the stock solution in deionized water or as recommended by the supplier.[9]
-
Fluorescence Standard Curve: Prepare a series of dilutions of the Fluorescence Standard in PLA2 Assay Buffer. A typical range would be 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.[9]
-
PLA2 Enzyme Stock Solution: Reconstitute the lyophilized PLA2 enzyme in PLA2 Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
PLA2 Enzyme Working Solution: On the day of the experiment, dilute the PLA2 enzyme stock solution in PLA2 Assay Buffer to the desired final concentration. Keep on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile water or PBS. For example, a 1 mM stock solution. Aliquot and store at -20°C.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in PLA2 Assay Buffer to achieve the desired final concentrations in the assay wells.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PLA2 activity assay with this compound.
Assay Protocol
-
Plate Setup:
-
Add the appropriate volume of PLA2 Assay Buffer to all wells.
-
Standard Curve: Add the prepared dilutions of the Fluorescence Standard to their respective wells.
-
Background Control: Wells containing all reagents except the PLA2 enzyme.
-
Positive Control: Wells containing the PLA2 enzyme but no this compound (add vehicle control, e.g., PBS).
-
Test Wells: Wells containing the PLA2 enzyme and varying concentrations of this compound.
-
Inhibitor Control (Optional): Wells containing PLA2 enzyme, this compound, and a known PLA2 inhibitor.
-
-
Reagent Addition:
-
Add the working solutions of this compound or vehicle to the appropriate wells.
-
Add the PLA2 enzyme working solution to all wells except the background and standard curve wells.
-
Add the PLA2 probe to all wells.
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).[9]
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 5-10 minutes to allow for the interaction between the enzyme and the modulator.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the PLA2 substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be ~388 nm and the emission wavelength ~513 nm.[1][9]
-
Data Presentation and Analysis
Standard Curve
Plot the fluorescence values of the standards against the known concentrations (nmol/well). This curve will be used to convert the relative fluorescence units (RFU) from the kinetic assay into the amount of product formed.
| Fluorescence Standard (nmol/well) | Average RFU |
| 0 | |
| 0.2 | |
| 0.4 | |
| 0.6 | |
| 0.8 | |
| 1.0 |
PLA2 Activity Calculation
-
Calculate the rate of the reaction (ΔRFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the background control from the rates of all other wells.
-
Use the standard curve to convert the corrected rates from ΔRFU/min to nmol/min.
-
Calculate the specific activity of PLA2 using the following formula:
Specific Activity (nmol/min/µg) = (Amount of product formed per minute (nmol/min)) / (Amount of PLA2 enzyme in the well (µg))
Modulation by this compound
Present the data in a table comparing the specific activity of PLA2 in the absence and presence of different concentrations of this compound.
| This compound (µM) | Average PLA2 Specific Activity (nmol/min/µg) | Standard Deviation | % Activation |
| 0 (Control) | 100 | ||
| 0.1 | |||
| 1.0 | |||
| 10 | |||
| 50 | |||
| 100 |
Mechanism of this compound Modulation
Caption: Proposed mechanism of PLA2 activation by this compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | - Incomplete dissolution of the substrate.[3]- Contamination of reagents or plate. | - Ensure the substrate is fully dissolved by vortexing thoroughly.- Use fresh, high-quality reagents and clean labware.- Run a "no substrate" control to check for reagent fluorescence. |
| Low or No PLA2 Activity | - Inactive enzyme.- Incorrect assay conditions (pH, temperature).- Sub-optimal substrate concentration. | - Use a fresh aliquot of the enzyme; verify its activity with a positive control.- Ensure the assay buffer is at the correct pH and the plate reader is set to the correct temperature.- Perform a substrate titration to determine the optimal concentration. |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent mixing. | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Gently mix the plate after reagent addition to ensure homogeneity. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability. | - Use a lower concentration of the enzyme or a higher concentration of the substrate.- Ensure the enzyme is stored correctly and kept on ice during preparation. |
Conclusion
This application note provides a comprehensive protocol for the measurement of Phospholipase A2 activity and its modulation by this compound using a sensitive fluorometric assay. The detailed methodology, data analysis guidelines, and troubleshooting tips will enable researchers to effectively screen for PLA2 modulators and investigate the mechanisms of enzyme activation. The use of this compound as a positive control can aid in validating the assay and understanding the complex interactions between peptides, enzymes, and phospholipid membranes.
References
- 1. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of bombolitin III with phospholipid monolayers and liposomes and effect on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
Application Notes and Protocols: Using Bombolitin V in Liposome Leakage and Membrane Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the peptide Bombolitin V in liposome (B1194612) leakage and membrane disruption assays. Bombolitins are a family of antimicrobial peptides (AMPs) found in the venom of bumblebees, known for their potent ability to disrupt cell membranes.[1][2] this compound, a heptadecapeptide, demonstrates significant biological activity, including the lysis of erythrocytes and synthetic liposomes, making it a valuable tool for studying peptide-membrane interactions and for use as a control in the development of new antimicrobial or cytotoxic agents.[3][4]
The primary mechanism of action for this compound and similar AMPs involves the perturbation and permeabilization of lipid bilayers, often leading to the formation of pores or other membrane defects that disrupt cellular integrity.[2][5][6] These protocols detail two common in vitro methods to quantify this membrane-disrupting activity: a liposome leakage assay using a fluorescent dye and a red blood cell hemolysis assay.
Liposome Leakage Assay
This assay measures the ability of this compound to permeabilize synthetic lipid vesicles (liposomes) by quantifying the release of an encapsulated fluorescent dye. The dye, typically carboxyfluorescein or calcein, is entrapped at a self-quenching concentration. Upon membrane disruption by this compound, the dye is released into the surrounding buffer, leading to dequenching and a measurable increase in fluorescence.[7][8]
Experimental Protocol: Liposome Leakage Assay
1. Preparation of Large Unilamellar Vesicles (LUVs):
-
Lipid Film Hydration:
-
Prepare a solution of the desired lipid composition (e.g., POPC or a 1:1 molar ratio of POPC/POPG) in chloroform (B151607) or a chloroform/methanol mixture.[9]
-
In a round-bottom flask, evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a buffer containing the fluorescent dye (e.g., 50 mM carboxyfluorescein in 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.[9]
-
The suspension should be vortexed vigorously and subjected to several freeze-thaw cycles to facilitate hydration.[9]
-
Extrude the lipid suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs of a uniform size.[9]
-
-
Purification:
-
Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50 or G-100) equilibrated with the assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4).[9]
-
Collect the fractions containing the liposomes (typically the turbid fractions that elute first).
-
Determine the final lipid concentration of the purified liposome suspension using a phosphate (B84403) assay.[7][9]
-
2. Fluorescence Leakage Measurement:
-
Dilute the carboxyfluorescein-loaded LUVs in the assay buffer to a final lipid concentration of 25-50 µM in a fluorometer cuvette.
-
Set the excitation and emission wavelengths for carboxyfluorescein (typically ~490 nm and ~520 nm, respectively).[10]
-
Record the baseline fluorescence (F₀) for approximately 60 seconds.
-
Add the desired concentration of this compound to the cuvette and continuously monitor the fluorescence intensity (F) over time until a plateau is reached.
-
After the measurement, add a small volume of 10% Triton X-100 to the cuvette to completely lyse the liposomes and measure the maximum fluorescence (F_max).[9]
-
The percentage of leakage can be calculated using the following formula:
-
% Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Data Presentation: this compound-Induced Liposome Leakage
| Lipid Composition | This compound Concentration (µM) | % Leakage (Mean ± SD) |
| POPC | 0.5 | 15 ± 2.1 |
| 1.0 | 35 ± 3.5 | |
| 2.5 | 68 ± 4.2 | |
| 5.0 | 92 ± 2.8 | |
| POPC/POPG (1:1) | 0.1 | 25 ± 2.9 |
| 0.25 | 55 ± 4.1 | |
| 0.5 | 85 ± 3.7 | |
| 1.0 | 98 ± 1.5 |
Note: The data presented in this table are illustrative and may not represent actual experimental results. The lytic activity of this compound is expected to be higher towards anionic membranes (POPC/POPG) due to electrostatic interactions.
Experimental Workflow: Liposome Leakage Assay
Caption: Workflow for the liposome leakage assay.
Membrane Disruption Assay: Hemolysis
The hemolysis assay is a straightforward and common method to assess the membrane-disrupting potential of peptides on eukaryotic cells by measuring the lysis of red blood cells (RBCs).[1] The release of hemoglobin into the supernatant upon RBC lysis is quantified spectrophotometrically. This compound is known to be a potent hemolytic agent.[1][3][4]
Experimental Protocol: Hemolysis Assay
1. Preparation of Red Blood Cell Suspension:
-
Obtain fresh whole blood (e.g., human or guinea pig) containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).[1]
-
Resuspend the erythrocyte pellet in cold phosphate-buffered saline (PBS, pH 7.4).
-
Wash the cells by repeating the centrifugation and resuspension steps three times or until the supernatant is clear.[1]
-
After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.[1]
2. Hemolysis Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate or microcentrifuge tubes.
-
In a new 96-well plate, add the following to triplicate wells:
-
Add 100 µL of the 2% erythrocyte suspension to each well.[1]
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 1 hour.[1]
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes.[1]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (or 413 nm) using a microplate reader.[3]
-
The percentage of hemolysis is calculated as follows:
-
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
-
Data Presentation: Hemolytic Activity of this compound
| Peptide | Target Cells | ED₅₀ (µg/mL) | ED₅₀ (µM) |
| This compound | Guinea Pig Erythrocytes | 0.7 | 0.4 |
Data sourced from Argiolas & Pisano (1985).[3][4]
Experimental Workflow: Hemolysis Assay
Caption: Workflow for the red blood cell hemolysis assay.
Mechanism of Membrane Disruption
This compound, like many other amphipathic alpha-helical peptides, is thought to disrupt membranes through a pore-forming mechanism. The positively charged residues on the peptide are attracted to the negatively charged components of target membranes, while the hydrophobic face of the helix inserts into the lipid core. This process can lead to the formation of transient or stable pores, causing leakage of cellular contents and ultimately cell death.
Caption: General mechanism of peptide-induced pore formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 9. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Culture Applications of Bombolitin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin V is a cationic, amphipathic heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Structurally and functionally similar to melittin (B549807) from honeybee venom, this compound exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1][2][3] Its primary mechanism of action is believed to be the disruption of cell membrane integrity.[3] This document provides detailed application notes and protocols for the investigation of this compound in various in vitro cell culture systems.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1][2] |
| Molecular Weight | ~1767 Da | Calculated |
| Charge at pH 7.4 | Cationic | [3] |
| Structure | α-helical upon membrane interaction | [4] |
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay System | Effective Dose (ED50) | Molar Concentration | Reference |
| Hemolytic Activity | Guinea Pig Erythrocytes | 0.7 µg/mL | 4 x 10⁻⁷ M | [1][2] |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 2 µg/mL | 1.2 x 10⁻⁶ M | [1][2] |
Application Note 1: Antimicrobial Activity
This compound has demonstrated potent antimicrobial activity against a range of microorganisms. While specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the literature, it is known to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its membrane-disrupting mechanism of action makes it a candidate for research into novel antimicrobial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing methods and is suitable for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound (lyophilized powder)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Sterile 96-well microtiter plates (low protein binding)
-
Sterile, deionized water or 0.01% acetic acid (for peptide reconstitution)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute lyophilized this compound in sterile, deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in MHB II to create a working solution for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculate the colonies into 5 mL of MHB II and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB II to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the absorbance at 600 nm.
-
Application Note 2: Anticancer Activity (Exploratory)
While direct evidence for the anticancer activity of this compound is currently limited in the scientific literature, its structural and functional similarity to other venom peptides with known anticancer properties, such as melittin, suggests it may be a promising candidate for investigation. The proposed mechanism for such activity would likely involve the disruption of cancer cell membranes, leading to cell lysis and death. The following protocol provides a methodology to assess the cytotoxic effects of this compound against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (lyophilized powder)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound as previously described.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the peptide concentration to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
-
Proposed Mechanism of Action and Signaling
The primary mechanism of action for this compound is believed to be its direct interaction with and disruption of cellular membranes.[3] This is a common mechanism for many antimicrobial and venom peptides.
Membrane Disruption Model
Bombolitins, being cationic and amphipathic, are thought to preferentially interact with the negatively charged components of microbial and potentially cancer cell membranes. This interaction leads to the perturbation of the lipid bilayer, increased permeability, and eventual cell lysis.
Potential for Apoptosis Induction
While direct evidence is lacking for this compound, other membrane-active peptides, such as melittin, have been shown to induce apoptosis in cancer cells at sub-lytic concentrations. This can occur through various signaling pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. Further research is required to determine if this compound also induces apoptosis and to elucidate the specific signaling pathways involved.
Conclusion
This compound is a bioactive peptide with demonstrated antimicrobial and cytotoxic properties. The protocols outlined in this document provide a framework for the in-vitro investigation of its potential applications in antimicrobial and anticancer research. While its efficacy as an antimicrobial agent is supported by preliminary data, its potential as an anticancer agent remains an area for further exploration. The provided protocols for MIC determination and cytotoxicity assessment are robust starting points for researchers interested in the therapeutic potential of this bumblebee venom peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis and Purification of Bombolitin V
Abstract
This application note provides a comprehensive protocol for the chemical synthesis of Bombolitin V, a 17-amino acid peptide from bumblebee venom, using automated Fmoc solid-phase peptide synthesis (SPPS).[1] Detailed procedures for peptide chain assembly, cleavage from the resin, and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) are described. The methods outlined herein are intended for researchers in peptide chemistry, pharmacology, and drug development, yielding high-purity this compound suitable for further biological and structural analysis.
Introduction
This compound is a member of a family of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] It is a potent mast cell degranulating peptide, exhibiting powerful hemolytic and antimicrobial properties.[1][2] The peptide's amphiphilic nature is believed to be key to its biological activity.[1] The amino acid sequence of this compound, terminating in a C-terminal amide, is presented in Table 1.
Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, is the method of choice for producing synthetic peptides like this compound.[3][4][5][6] This methodology offers significant advantages over solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification of intermediates through simple filtration and washing steps.[4] This document provides a robust protocol for the synthesis, cleavage, purification, and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂ |
| Molecular Formula | C₈₂H₁₄₇N₂₁O₁₈ |
| Average Molecular Weight | 1755.2 g/mol |
| C-Terminus | Amide |
Experimental Protocols
The quality of reagents is critical for successful peptide synthesis. Use high-purity, peptide-synthesis-grade materials.
Table 2: Reagents and Materials for Synthesis and Purification
| Reagent/Material | Grade/Specification |
| Rink Amide MBHA Resin (100-200 mesh) | 0.4 - 0.7 mmol/g substitution |
| Fmoc-L-Amino Acids with side-chain protection: | |
| Fmoc-Asn(Trt)-OH | >99% Purity |
| Fmoc-His(Trt)-OH | >99% Purity |
| Fmoc-Lys(Boc)-OH | >99% Purity |
| Fmoc-Ser(tBu)-OH | >99% Purity |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, Amine-Free |
| Dichloromethane (DCM) | ACS Grade |
| Piperidine (B6355638) | Reagent Grade |
| HBTU (HATU or HOBt/DIC can be substituted) | >99% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Reagent Grade, >98% |
| Diethyl Ether | Anhydrous, ACS Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade / Deionized (18.2 MΩ·cm) |
This protocol outlines the assembly of the this compound peptide chain on a 0.1 mmol scale using an automated peptide synthesizer. The synthesis follows the Fmoc/tBu orthogonal protection strategy.[3][4]
1. Resin Preparation:
-
Place 250 mg of Rink Amide MBHA resin (assuming ~0.4 mmol/g loading) into the synthesizer reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[7]
2. Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Iterative Amino Acid Coupling and Deprotection Cycles:
-
Coupling Step: For each amino acid in the sequence (starting from C-terminal Leu to N-terminal Ile):
- In a separate vial, pre-activate the Fmoc-amino acid (4 eq, 0.4 mmol) with HBTU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in 2 mL of DMF for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 45-60 minutes.
- Wash the resin with DMF (3 x 5 mL).
-
Fmoc Deprotection Step:
- Add 5 mL of 20% piperidine in DMF.
- Agitate for 5 minutes, drain, and repeat for 15 minutes.
- Wash the resin with DMF (5 x 5 mL) and DCM (2 x 5 mL) to prepare for the next coupling cycle.
-
Repeat these cycles for all 17 amino acids of the this compound sequence.
4. Final Deprotection and Washing:
-
After the final coupling (Fmoc-Ile), perform the standard Fmoc deprotection step.
-
Wash the final peptide-resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the peptide-resin under a high vacuum for at least 4 hours.
Caption: Automated Fmoc-SPPS cycle for peptide chain elongation.
This step cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.
1. Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. For the dried resin (~250 mg), prepare 5 mL of the cocktail. TIS acts as a scavenger to prevent side reactions.
2. Cleavage Reaction:
-
Place the dried peptide-resin in a 10 mL glass reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate gently at room temperature for 2-3 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form immediately.
-
Keep the mixture at -20°C for 30 minutes to maximize precipitation.
4. Crude Peptide Collection:
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length target peptide from impurities.[8][9]
Table 3: Preparative RP-HPLC Parameters
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 10 - 20 mL/min (column dependent) |
| Detection | UV at 214 nm and 280 nm |
| Gradient | 10-60% B over 40 minutes |
| Sample Prep | Dissolve crude peptide in a minimal volume of 10% ACN/Water |
1. System Equilibration:
-
Equilibrate the preparative HPLC column with 90% Mobile Phase A and 10% Mobile Phase B until a stable baseline is achieved.
2. Sample Injection and Fractionation:
-
Inject the dissolved crude peptide onto the column.
-
Run the linear gradient as specified in Table 3.
-
Collect fractions (e.g., 2-4 mL per fraction) corresponding to the major eluting peak.
3. Purity Analysis and Lyophilization:
-
Analyze the purity of each collected fraction using analytical RP-HPLC (with a faster gradient and lower flow rate).
-
Pool the fractions with a purity of >98%.
-
Freeze the pooled fractions at -80°C and lyophilize to obtain a dry, fluffy white powder of pure this compound.
Caption: Post-synthesis workflow for peptide processing and purification.
Results and Characterization
The final yield and purity of the synthesized peptide should be quantified. The identity of this compound is confirmed by mass spectrometry.
Table 4: Expected Yield and Characterization Data
| Parameter | Expected Result | Method |
| Crude Peptide Yield | 120-150 mg (~70-85% based on resin loading) | Gravimetric |
| Purified Peptide Yield | 35-55 mg (~20-30% overall yield) | Gravimetric |
| Purity | >98% | Analytical RP-HPLC (at 214 nm) |
| Identity (Theoretical Mass) | 1755.2 Da | - |
| Identity (Observed Mass) | 1755.2 ± 0.5 Da | ESI-MS or MALDI-TOF |
Conclusion
The protocols detailed in this application note provide a reliable and systematic approach for the synthesis and purification of this compound. By employing standard Fmoc-SPPS chemistry on an automated synthesizer followed by a robust RP-HPLC purification scheme, it is possible to obtain the target peptide in high purity and sufficient quantities for subsequent biological assays and research applications. The characterization data confirms the successful synthesis of the correct peptide sequence.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. Separation, purification and enrichment [proteome-factory.com]
Application Notes and Protocols: Handling and Storage of Synthetic Bombolitin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin V is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] As a synthetic peptide, its proper handling and storage are crucial to ensure its stability, biological activity, and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the appropriate handling and storage of synthetic this compound.
Quantitative Data Summary
The stability of synthetic this compound is highly dependent on its physical state (lyophilized or in solution) and storage conditions. The following table summarizes the recommended conditions.
| Parameter | Lyophilized Powder | In Solution |
| Short-term Storage | Room temperature (days to weeks) or ≤4°C | 1-2 weeks at 4°C |
| Long-term Storage | -20°C or -80°C (months to years) [3] | 3-4 months at -20°C, up to 1 year at -80°C[4] |
| Light Exposure | Store protected from light[5][6][7] | Store protected from light |
| Moisture | Highly susceptible to moisture; store in a desiccator[3] | N/A |
| Freeze-Thaw Cycles | N/A | Avoid; aliquot into single-use volumes [3][6][7] |
| Recommended pH | N/A | pH 5-7 is considered optimal for peptide solutions[4] |
Experimental Protocols
Protocol 1: Handling and Storage of Lyophilized this compound
Lyophilized peptides are hygroscopic and susceptible to degradation if not handled properly.
Materials:
-
Vial of lyophilized synthetic this compound
-
Desiccator
-
Inert gas (e.g., argon or nitrogen) (optional but recommended for long-term stability)
-
-20°C or -80°C freezer
Procedure:
-
Receiving: Upon receipt, inspect the vial for any damage. The lyophilized powder may appear as a small film or be difficult to see.[4]
-
Short-term Storage: For short-term storage (days to weeks), the unopened vial can be kept at room temperature or refrigerated at 4°C, protected from light.[4]
-
Long-term Storage: For long-term storage, place the tightly sealed vial in a freezer at -20°C or preferably -80°C.[3][4][6]
-
Equilibration Before Use: Before opening the vial, it is critical to prevent moisture condensation. Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.[3]
-
Weighing: If weighing out the peptide, do so in a clean, dry environment as quickly as possible to minimize moisture absorption.
-
Resealing for Storage: After dispensing the desired amount, and for enhanced stability, consider gently purging the vial with an inert gas like argon or nitrogen before tightly resealing the cap.[3] Return the vial to the appropriate long-term storage conditions.
Protocol 2: Reconstitution of Synthetic this compound
Due to its hydrophobic nature, this compound may require an organic solvent for initial solubilization.
Materials:
-
Vial of lyophilized synthetic this compound (equilibrated to room temperature)
-
Sterile, low-protein-binding microcentrifuge tubes
-
High-purity organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3]
-
Initial Solubilization: Based on preliminary solubility tests with a small amount of the peptide, add a small, precise volume of an organic solvent (e.g., 50 µL of DMSO) to the vial.[3] Gently swirl or vortex the vial until the peptide is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution.[3]
-
Dilution with Aqueous Buffer: While gently vortexing, slowly add the desired aqueous buffer (e.g., 950 µL of sterile PBS for a 1 mg/mL final concentration) drop-by-drop to the concentrated peptide solution.[3]
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates. If precipitation occurs, the final concentration may be too high for the chosen solvent system.
-
Immediate Use or Storage: For maximum stability, it is recommended to use the reconstituted peptide solution immediately.[3]
Protocol 3: Storage of this compound in Solution
Peptide solutions are significantly less stable than their lyophilized form.
Materials:
-
Reconstituted this compound solution
-
Sterile, single-use, low-protein-binding microcentrifuge tubes
-
-20°C or -80°C freezer
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the reconstituted this compound solution into single-use volumes in low-protein-binding tubes.[3][7]
-
Freezing: Immediately store the aliquots at -20°C or -80°C.
-
Thawing: When needed, remove a single aliquot and thaw it at room temperature or on ice. Do not re-freeze any unused portion of the thawed aliquot.
Potential Degradation Pathways
Several chemical reactions can lead to the degradation of this compound, compromising its biological activity.
-
Deamidation: The asparagine (Asn) residue in the this compound sequence (Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2) is susceptible to deamidation.[3]
-
Oxidation: While this compound lacks highly susceptible methionine or cysteine residues, other amino acids can oxidize over extended periods, especially with exposure to air.[3]
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly in the presence of residual moisture or at non-optimal pH.[3]
Safety Precautions
While specific toxicity data for synthetic this compound may not be readily available, it is prudent to handle it with care, following standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][8]
-
Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation.[4][8]
-
Avoid contact with skin and eyes.[8]
-
In case of accidental release, follow standard procedures for cleaning up chemical spills.[8]
Diagrams
Caption: Workflow for Handling and Storage of Synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. targetmol.com [targetmol.com]
Application Notes and Protocols for Utilizing Bombolitin V in Antifungal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin V is a cationic, amphipathic peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other members of the bombolitin family, it possesses a range of biological activities, including hemolytic and mast cell degranulating properties.[1][2] While research has highlighted the antimicrobial potential of peptides from bee venom, specific data on the antifungal efficacy of this compound remains limited.[3][4] These application notes provide a comprehensive guide for researchers to evaluate the antifungal properties of this compound using standardized in vitro assays. The protocols outlined below are based on established methodologies for testing antifungal peptides and can be adapted for this compound.
Mechanism of Action (Proposed)
The primary mechanism of action for many antimicrobial peptides, including likely that of this compound, involves the disruption of the fungal cell membrane.[5][6] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the fungal cell membrane. Upon binding, the peptide is proposed to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death due to the leakage of essential intracellular contents.[5]
Furthermore, the cellular stress caused by membrane disruption can trigger downstream signaling pathways within the fungus, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, as the cell attempts to repair the damage.[7][8]
Data Presentation
Table 1: In Vitro Antifungal Activity of a Related Bombolitin Peptide (Bombolitin II) against Saccharomyces cerevisiae
| Peptide | Fungal Species | Assay | Endpoint | Result |
| Bombolitin II (BII) | Saccharomyces cerevisiae | Growth Inhibition Assay | % Inhibition | 31% inhibition of overall growth |
This data is illustrative and serves as a potential indicator of the antifungal potential of bombolitins. Researchers are encouraged to generate specific data for this compound against their fungal strains of interest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound (lyophilized)
-
Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, deionized water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader (530 nm or 600 nm)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.02% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm or 600 nm using a microplate reader.
-
Time-Kill Assay
This assay provides insights into the fungicidal or fungistatic activity of this compound over time.
Materials:
-
Materials from the MIC assay
-
Sterile microcentrifuge tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Assay Setup:
-
In sterile tubes, prepare larger volumes of fungal inoculum in RPMI-1640 medium (e.g., 10 mL) at a starting concentration of ~5 x 10^5 CFU/mL.
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the peptide.
-
Incubate the tubes at 35°C with agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
-
Colony Counting and Analysis:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate.
-
Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
-
XTT Assay for Metabolic Activity
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of fungal cells as an indicator of viability.
Materials:
-
Materials from the MIC assay
-
XTT sodium salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Assay Setup:
-
Perform the MIC assay as described above and incubate for the desired time.
-
-
Preparation of XTT-Menadione Solution:
-
Prepare a stock solution of XTT in PBS (e.g., 1 mg/mL) and a stock solution of menadione in acetone (B3395972) (e.g., 10 mM).
-
Immediately before use, mix the XTT solution with the menadione solution to a final concentration of 0.5 mg/mL XTT and 1 µM menadione.
-
-
Incubation and Measurement:
-
Add 50 µL of the XTT-menadione solution to each well of the microtiter plate.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
A decrease in absorbance indicates reduced metabolic activity and therefore, fungal inhibition.
-
Visualizations
Caption: Workflow for assessing this compound's antifungal activity.
Caption: this compound's proposed antifungal mechanism and fungal response.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Bombolitin V
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Bombolitin V in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers often problematic?
This compound is a 17-amino acid peptide derived from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It is classified as a mast cell degranulating peptide and is rich in hydrophobic amino acids.[1][2] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, leads to a high tendency for self-aggregation in aqueous solutions, which can result in poor solubility and precipitation.[3][4] This aggregation is a significant hurdle in experimental and therapeutic applications.
Q2: What are the initial indicators of poor this compound solubility?
The most common signs of solubility issues include the formation of a visible precipitate, cloudiness (turbidity), or a milky appearance (opalescence) in the solution after adding the peptide to an aqueous buffer. These issues can arise immediately or over a short period as the peptide molecules begin to aggregate.
Q3: What are the primary factors that influence the solubility of this compound?
Several key factors can affect the solubility of this compound:
-
Amino Acid Composition: The high proportion of hydrophobic amino acids in this compound is the primary driver of its poor water solubility.[1][5]
-
pH and Net Charge: Peptide solubility is generally lowest at its isoelectric point (pI), the pH at which the net charge is zero.[5] Adjusting the pH away from the pI can increase the net charge and improve solubility.[6][7][8]
-
Ionic Strength: The salt concentration of the buffer can influence peptide solubility, though the effect can be complex.[7]
-
Co-solvents and Excipients: The presence of organic co-solvents or specific excipients can significantly enhance solubility by disrupting hydrophobic interactions or preventing aggregation.[9][10]
-
Temperature: Temperature can affect solubility; however, for peptides, excessive heat can lead to degradation.[6][7]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps.
Problem: Precipitate forms immediately or shortly after adding this compound to an aqueous buffer.
Solution 1: Utilize a Co-solvent for Initial Dissolution
For highly hydrophobic peptides like this compound, the most effective method is to first dissolve the peptide in a small amount of a strong organic solvent before diluting it into the aqueous buffer.[11]
Experimental Protocol:
-
Initial Dissolution: Add a small volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) directly to the lyophilized this compound powder.[9][12] Gently vortex or sonicate to ensure complete dissolution.[6]
-
Aqueous Dilution: While vigorously vortexing your target aqueous buffer, slowly add the concentrated peptide stock solution drop-by-drop.[13] This rapid dilution into a larger volume prevents the peptide from precipitating.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations may be toxic in cellular assays.[6][14]
Solution 2: Adjust the pH of the Aqueous Buffer
Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[5][15]
Experimental Protocol:
-
Determine Net Charge: Calculate the theoretical net charge of this compound at neutral pH. Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus, and -1 for each acidic residue (Asp, Glu) and the C-terminus.[14][16][17]
-
Basic Peptides (Net Positive Charge): If the net charge is positive, attempt to dissolve the peptide in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your buffer.[6][12]
-
Acidic Peptides (Net Negative Charge): If the net charge is negative, try dissolving it in a slightly basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate).[13]
Solution 3: Incorporate Solubility-Enhancing Excipients
Excipients can be added to the buffer to prevent peptide aggregation and improve solubility.
Experimental Protocol:
-
Arginine: Prepare your aqueous buffer supplemented with an excipient like arginine, which is known to reduce peptide aggregation.[10][18]
-
Detergents: Low concentrations of non-ionic detergents, such as Polysorbate 20 (Tween 20) or Polysorbate 80, can also be used to improve the solubility of hydrophobic peptides.[10]
-
Denaturing Agents: As a last resort for non-biological assays, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize aggregated peptides.[14][16]
Data Presentation
The following table summarizes common solvents and their effectiveness for dissolving hydrophobic peptides like this compound.
Table 1: Solubility Strategies for this compound
| Strategy | Solvent/Buffer | Procedure | Expected Outcome |
| Co-solvent | DMSO, DMF, Acetonitrile | Dissolve peptide in a small volume of organic solvent first, then dilute into aqueous buffer.[11] | High solubility, clear solution. |
| pH Adjustment | Acidic or Basic Buffers | Dissolve in a buffer with a pH significantly different from the peptide's pI.[8] | Improved solubility compared to neutral buffers. |
| Excipients | Buffer with Arginine | Co-formulate the peptide with arginine in the aqueous buffer.[10] | Reduced aggregation and improved solubility. |
| Aqueous Buffer | Water, PBS | Direct dissolution of lyophilized peptide. | Often results in poor solubility and precipitation.[11] |
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation and interactions of bioactive peptides from insect venoms: the bombolitins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation and conformational transition in aqueous solution of a bombolitin III analogue containing a photoreactive side-chain group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. bachem.com [bachem.com]
- 10. directpeptides.com [directpeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. biobasic.com [biobasic.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. lifetein.com [lifetein.com]
- 15. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorbyt.com [biorbyt.com]
- 17. genscript.com [genscript.com]
- 18. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bombolitin V Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Bombolitin V in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 17-amino acid cationic and amphipathic peptide derived from bumblebee venom. Its primary mechanism of action is the disruption of cell membrane integrity. This is achieved through the insertion of the peptide into the lipid bilayer, leading to the formation of pores and subsequent cell lysis. This membrane-disrupting activity is the basis for its antimicrobial and potential anticancer effects.
Q2: What is a good starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data for its biological activities, a broad starting range of 0.1 µM to 50 µM is recommended for initial dose-response experiments. For antimicrobial assays, concentrations are often in the lower micromolar range, while for cancer cell cytotoxicity, a wider range should be tested to determine the IC50 value.
Q3: Is this compound cytotoxic to mammalian cells?
A3: Yes, this compound exhibits significant cytotoxicity towards mammalian cells, primarily through hemolysis (lysis of red blood cells). This is a critical consideration for therapeutic applications. Its hemolytic activity is comparable to that of melittin (B549807), another well-known bee venom peptide. Therefore, it is essential to determine the therapeutic window by comparing its activity against target cells (e.g., cancer cells) with its toxicity to non-target cells (e.g., erythrocytes).
Q4: How can I minimize peptide aggregation in my experiments?
A4: Peptide aggregation can lead to inconsistent results. To minimize aggregation, it is recommended to:
-
Properly dissolve the peptide: Initially dissolve lyophilized this compound in a small amount of sterile, high-purity water or a suitable organic solvent like DMSO before diluting with your experimental buffer.
-
Use appropriate buffers: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the peptide.
-
Store correctly: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Handle gently: Avoid vigorous vortexing which can promote aggregation. Gentle pipetting or brief sonication is preferred.
Q5: Does this compound induce apoptosis?
A5: While the primary mechanism of this compound at higher concentrations is necrotic cell death through membrane lysis, like other membrane-active peptides, it may induce apoptosis at sub-lytic concentrations. The interaction with the cell membrane can trigger intracellular signaling cascades leading to programmed cell death. The specific pathways for this compound are not well-elucidated but are thought to involve the intrinsic (mitochondrial) pathway.
Data Presentation
Table 1: Reported Biological Activities of this compound
| Biological Activity | Cell Type/Target | Effective Concentration (ED50) | Reference |
| Hemolysis | Guinea pig erythrocytes | 0.7 µg/mL (≈ 0.4 µM) | |
| Mast Cell Degranulation | Rat peritoneal mast cells | 2.0 µg/mL (≈ 1.2 µM) |
Table 2: Comparative Cytotoxicity of Melittin (a related peptide) in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | Melittin IC50 |
| SGC-7901 | Human Gastric Cancer | ~4 µg/mL |
| HCT-116 | Human Colon Cancer | ~5 µM |
| MCF-7 | Human Breast Cancer | Not specified |
| SKOV-3 | Human Ovarian Cancer | Not specified |
| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | ~5 µM |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a control for maximum LDH release by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.
Hemolysis Assay
This assay quantifies the hemolytic activity of this compound on red blood cells (RBCs).
Materials:
-
This compound
-
Fresh whole blood (e.g., human, rabbit, or sheep) with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS for 100% hemolysis control)
-
96-well microplate
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1,000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with cold PBS. Resuspend the packed RBCs in PBS to make a 2% (v/v) suspension.
-
Assay Setup: Add 100 µL of serial dilutions of this compound in PBS to triplicate wells of a 96-well plate. Include wells with PBS only (0% hemolysis) and 1% Triton X-100 (100% hemolysis).
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Mix gently and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the 0% and 100% hemolysis controls.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, uneven peptide distribution, edge effects in the microplate. | Ensure a homogeneous cell suspension before seeding. Mix the plate gently after adding the peptide. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Observed Cytotoxicity is Higher/Lower than Expected | Incorrect peptide concentration, peptide degradation or aggregation, inappropriate assay for the mechanism of cell death. | Verify the stock concentration and prepare fresh dilutions. Store the peptide under recommended conditions. Consider using a different assay (e.g., LDH vs. MTT) to confirm the mode of cell death. |
| Low Signal in MTT Assay (even in controls) | Low cell number, reduced metabolic activity of cells. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. |
| High Background in LDH Assay | Excessive handling or centrifugation of cells, presence of LDH in the serum. | Handle cells gently. Use serum-free medium for the assay if possible, or test the serum for background LDH activity. |
| Peptide Precipitation in Culture Medium | Poor peptide solubility at the working concentration, interaction with media components. | Dissolve the peptide in a small amount of an appropriate solvent (e.g., DMSO) before diluting in the medium. Test the solubility of the peptide in the medium before the experiment. |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's proposed mechanism of action.
Caption: Troubleshooting inconsistent experimental results.
Preventing Bombolitin V degradation in experimental setups.
Welcome to the Technical Support Center for Bombolitin V. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges of working with this potent peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A: this compound, with the amino acid sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2, is susceptible to several degradation pathways common to peptides:
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or basic pH and elevated temperatures.
-
Deamidation: The asparagine (Asn) residue is prone to deamidation, converting it to aspartic acid or isoaspartic acid. This introduces a negative charge and can alter the peptide's structure and function.[1]
-
Oxidation: While this compound lacks highly susceptible residues like methionine or cysteine, prolonged exposure to atmospheric oxygen can lead to the oxidation of other residues.[1]
Q2: How should I handle and store lyophilized this compound to ensure its stability?
A: Proper handling and storage are critical for maintaining the integrity of lyophilized this compound:
-
Storage Temperature: For long-term storage, lyophilized this compound should be kept at -20°C or, ideally, -80°C.[2] At these temperatures, chemical degradation is minimized, ensuring stability for months to years.[2]
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1] Weigh the peptide quickly in a clean, dry environment and tightly reseal the vial.[1] For enhanced stability, consider purging the vial with an inert gas like argon or nitrogen before sealing.[1]
Q3: What is the best way to reconstitute this compound?
A: Due to its hydrophobic nature, dissolving this compound requires careful selection of solvents.
-
Initial Solubilization: Start by dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724).[1]
-
Dilution: Slowly add your desired aqueous buffer (e.g., phosphate-buffered saline, PBS) drop-wise while gently vortexing to reach the final concentration.[1] It is always recommended to test the solubility of a small amount of the peptide first.[1]
Q4: How stable is this compound in solution?
A: The stability of peptides in solution is significantly lower than in their lyophilized form.[2] For optimal results, it is best to prepare fresh solutions for each experiment.[2] If storage in solution is necessary, prepare aliquots in low-protein-binding tubes to avoid repeated freeze-thaw cycles and store them at -20°C for no more than a few days to a week.[2]
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. Do not use a solution with visible precipitates, as this can lead to inaccurate concentrations and non-specific effects in your assays.[3] Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation Upon Reconstitution
| Possible Cause | Recommended Solution |
| Incorrect Solvent | This compound is a hydrophobic peptide. Use a small amount of an organic solvent like DMSO or acetonitrile for initial dissolution before adding the aqueous buffer.[1] |
| pH of the Buffer | If the pH of your buffer is close to the isoelectric point (pI) of this compound, it can lead to aggregation. Adjust the pH of the buffer; basic peptides are generally more soluble in acidic solutions.[1] |
| High Concentration | You may be attempting to dissolve the peptide above its solubility limit. Try preparing a more dilute stock solution (e.g., 1 mg/mL).[3] |
| Temperature | Ensure the lyophilized peptide has warmed to room temperature in a desiccator before adding solvent to prevent condensation.[3] |
Issue 2: Loss of Biological Activity
| Possible Cause | Recommended Solution |
| Improper Storage | Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed vial, protected from light.[2] |
| Multiple Freeze-Thaw Cycles | Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.[2] |
| Peptide Degradation | Handle the peptide under an inert gas if possible. Use high-purity, sterile solvents for reconstitution.[1] |
| Adsorption to Plasticware | For dilute solutions, consider using low-protein-binding tubes or glass vials to minimize loss due to surface adsorption.[1] |
Issue 3: Inconsistent Results in Assays
| Possible Cause | Recommended Solution |
| Inaccurate Peptide Concentration | Ensure the peptide is fully dissolved before use. Always allow the lyophilized powder to reach room temperature in a desiccator before weighing to avoid moisture absorption.[1] |
| Peptide Aggregation | Use gentle mixing methods like swirling or brief sonication instead of vigorous vortexing.[3] Consider adding anti-aggregation agents like arginine (50-100 mM) to your buffer.[4] |
| Microbial Contamination | If not prepared under sterile conditions, microbial growth can cause turbidity and interfere with assays.[3] |
Quantitative Data Summary
While specific experimental stability data for this compound is limited in publicly available literature, the following tables provide illustrative data based on the general behavior of similar peptides. It is strongly recommended to determine the stability of this compound empirically for your specific experimental conditions.
Table 1: Illustrative Long-Term Stability of Lyophilized this compound
| Storage Temperature | Expected Purity after 12 Months |
| -80°C | >98% |
| -20°C | >95% |
| 4°C | 80-90% |
| 25°C | <70% |
Table 2: Illustrative Stability of this compound in Aqueous Solution at 4°C
| pH | Estimated Half-life |
| 3-4 | Several days to a week |
| 5-7 | A few days |
| >8 | Less than 24 hours |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Remove the vial of lyophilized this compound from -20°C or -80°C storage.
-
Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[1]
-
In a sterile environment, briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Based on preliminary solubility tests, add a small, precise volume of an organic solvent (e.g., 50 µL of DMSO) to the vial.[1]
-
Gently swirl or sonicate briefly to completely dissolve the peptide.
-
While gently vortexing, slowly add the desired aqueous buffer drop-by-drop to the concentrated peptide solution to reach the final desired concentration.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C.[1]
Protocol 2: Stability Assessment by RP-HPLC
This protocol outlines a stability-indicating method using reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the purity of this compound over time.
-
Sample Preparation: At each time point of your stability study, reconstitute a vial of lyophilized this compound as described in Protocol 1 to a final concentration of 1 mg/mL.
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Analysis: Integrate the peak areas of the main this compound peak and any degradation product peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.[1]
Visualizations
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
References
- 1. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Common challenges in working with Bombolitin V peptide.
Welcome to the technical support center for Bombolitin V. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common challenges encountered when working with this potent antimicrobial peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: How should I store lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed vial, protected from light.[1] Storing the peptide at these low temperatures minimizes degradation from pathways like hydrolysis and oxidation.[1] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as the powder is often hygroscopic.[1]
Q2: What is the best way to dissolve (reconstitute) this compound?
This compound is a hydrophobic and amphiphilic peptide, which can make it difficult to dissolve directly in aqueous solutions.[1] A recommended method is to first dissolve the peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724).[1] Once fully dissolved, you can slowly add your desired aqueous buffer (e.g., PBS) drop-wise while gently vortexing to reach the final concentration.[1] It is always best to test the solubility of a small amount first.[1]
Q3: How stable is this compound once it is in solution?
The stability of peptides in solution is significantly lower than in their lyophilized state.[1] It is highly recommended to prepare solutions fresh for each experiment.[1] If you must store a solution, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C for no more than a few days.[1]
Q4: Why are my bioassay results (e.g., MIC values) inconsistent between experiments?
Variability in Minimum Inhibitory Concentration (MIC) values is a common issue when testing antimicrobial peptides.[2] Several factors can contribute to this, including:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC.[2]
-
Peptide Adsorption: Cationic peptides like this compound can bind to the surface of standard polystyrene 96-well plates, reducing the effective concentration.[3] Using polypropylene (B1209903) plates is recommended.[3][4]
-
Media Composition: The pH and salt concentration of the culture medium can affect the peptide's charge and activity.[3]
-
Peptide Aggregation: The peptide may aggregate in the assay medium, reducing its bioavailability.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Antimicrobial Activity | Improper Assay Choice: The disk diffusion method is often unsuitable for cationic peptides as they can bind to the filter paper or agar (B569324) matrix.[3][5] | Use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[3][5] |
| Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.[1] | Ensure lyophilized powder is stored at -20°C or -80°C.[1] Prepare fresh solutions for each experiment or use single-use aliquots.[1] | |
| Incomplete Solubilization: The peptide is not fully dissolved, leading to a lower effective concentration. | Visually inspect the solution for particulates. Use the recommended reconstitution protocol, starting with an organic solvent like DMSO before adding aqueous buffer.[1] Sonication may also help.[1] | |
| High Peptide Loss During Purification | Hydrophobicity: this compound is highly hydrophobic, which can lead to aggregation and poor recovery during purification.[6][7] | Use a reversed-phase HPLC (RP-HPLC) column suitable for hydrophobic peptides (e.g., C4, C8, or diphenyl).[6][8] Optimize the mobile phase; using solvents like isopropanol (B130326) or n-propanol in addition to acetonitrile can improve solubility and recovery.[6] |
| High Hemolytic Activity / Cytotoxicity | Peptide Concentration: At high concentrations, many antimicrobial peptides can disrupt mammalian cell membranes. | Determine the HC50 (the concentration that causes 50% hemolysis) to establish the peptide's therapeutic index. Test a wide range of concentrations to find the optimal balance between antimicrobial activity and host cell toxicity. |
| Precipitation in Assay Medium | Buffer Incompatibility: The pH of the buffer may be close to the peptide's isoelectric point (pI), reducing its solubility.[1] | Adjust the pH of the buffer. Basic peptides are generally more soluble in acidic solutions.[1] |
Quantitative Data Center
The following tables summarize key quantitative data for this compound and similar antimicrobial peptides. Values can vary based on experimental conditions.
Table 1: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Organism | Strain | Reported MIC Range (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 / MRSA | 1.5 - 12.5 | [9][10] |
| Escherichia coli | ATCC 25922 / O157:H7 | 3.1 - 12.5 | [9][10] |
| Pseudomonas aeruginosa | ATCC 27853 | 4.0 - 16.0 | [10] |
Note: These values are representative for potent antimicrobial peptides and should be empirically determined for your specific experimental setup.
Table 2: Cytotoxic & Hemolytic Activity
The HC50 is the peptide concentration causing 50% lysis of red blood cells. A higher HC50 value indicates lower toxicity.
| Cell Type | Parameter | Reported Value (µM) | Reference |
| Guinea Pig Erythrocytes | ED50 (Hemolysis) | ~0.4 | [11][12] |
| Rat Peritoneal Mast Cells | ED50 (Degranulation) | ~1.2 | [11][12] |
Experimental Protocols & Workflows
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.
-
Prepare Bacterial Inoculum:
-
Select 3-5 colonies from a fresh agar plate and inoculate into 5 mL of Cation-adjusted Mueller-Hinton Broth (MHB).[3]
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (equivalent to a 0.5 McFarland standard).[3]
-
Dilute the suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][4]
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide in a sterile diluent (e.g., 0.01% acetic acid) using sterile polypropylene tubes.[3]
-
-
Assay Procedure:
-
In a sterile 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.[3][4]
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).[3]
-
Incubate the plate at 37°C for 18-24 hours.[4]
-
-
Determine MIC:
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[4]
-
Protocol 2: Hemolysis Assay
This protocol is used to measure the lytic activity of this compound against red blood cells (RBCs).
-
Prepare RBC Suspension:
-
Prepare Peptide Dilutions:
-
Prepare serial dilutions of this compound in PBS. A common final concentration range to test is 1 µM to 128 µM.[1]
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculate Percent Hemolysis:
-
Use the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[1]
-
Mechanism of Action: Membrane Disruption
This compound, like many antimicrobial peptides, primarily acts by disrupting the integrity of the bacterial cell membrane.[11][12] The proposed mechanism involves several steps where the peptide monomers bind to the membrane surface, change their conformation, and aggregate to form pores, leading to cell death.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nestgrp.com [nestgrp.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. mdpi.com [mdpi.com]
- 14. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Viroporins vs. Other Pore-Forming Proteins: What Lessons Can We Take? [frontiersin.org]
Identifying and minimizing off-target effects of Bombolitin V in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bombolitin V in cell-based assays. Our goal is to help you identify and minimize off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 17-amino acid cationic and amphipathic peptide derived from bumblebee venom.[1][2] Its primary on-target mechanism of action is the disruption of cell membranes, leading to pore formation and subsequent cell lysis.[3] This lytic activity is the basis for its potent antimicrobial and hemolytic effects.[4][5]
Q2: What are the primary known off-target effects of this compound in cell-based assays?
The principal off-target effect of this compound is its hemolytic activity, the lysis of red blood cells, which serves as an indicator of its general cytotoxicity towards mammalian cells.[3] Additionally, this compound is a potent mast cell degranulator, causing the release of histamine (B1213489) and other inflammatory mediators.[4][5] It is also known to stimulate the activity of phospholipase A2 (PLA2), although the precise mechanism is thought to be indirect, resulting from membrane perturbation.[5][6]
Q3: How can I reduce the hemolytic activity of this compound in my experiments?
Minimizing hemolytic activity is crucial for distinguishing specific on-target effects from general cytotoxicity. Consider the following strategies:
-
Dose-Response Analysis: Determine the minimal concentration of this compound that elicits your desired on-target effect while exhibiting the lowest possible hemolytic activity.
-
Peptide Analogs: If possible, consider synthesizing or obtaining this compound analogs with modifications aimed at reducing hydrophobicity, which can decrease hemolytic activity while potentially retaining antimicrobial effects.[2]
-
Use of Serum: The presence of serum in your culture medium can sometimes mitigate the lytic activity of peptides, although this should be tested empirically as it can also interfere with the intended activity.
Q4: My results with this compound are inconsistent. What are the common causes?
Inconsistency in peptide-based assays can arise from several factors:
-
Peptide Quality: Ensure the purity and integrity of your this compound stock. Contaminants such as trifluoroacetic acid (TFA) from synthesis can affect cell viability.
-
Peptide Solubility and Aggregation: this compound is hydrophobic and may aggregate. Prepare fresh dilutions from a stable stock solution (e.g., in DMSO) for each experiment and ensure complete solubilization.
-
Cell Health and Density: Use cells that are in a consistent, healthy growth phase and maintain a consistent seeding density across experiments.[7]
-
Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can lead to significant differences in results.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal in mast cell degranulation assay | 1. Spontaneous degranulation of mast cells. 2. Contamination of reagents with endotoxins. 3. Sub-optimal buffer conditions (e.g., incorrect pH, presence of serum in stimulation buffer).[8] | 1. Handle cells gently and use pre-warmed, appropriate buffers (e.g., Tyrode's buffer). 2. Use endotoxin-free reagents and plasticware. 3. Optimize buffer composition; avoid serum during the stimulation phase as it can increase background.[8] |
| Observed cytotoxicity at concentrations expected to be non-lethal | 1. Off-target hemolytic activity. 2. Synergistic effects with components of the cell culture medium. 3. Peptide degradation leading to toxic byproducts. | 1. Perform a hemolysis assay to determine the hemolytic potential at your working concentrations. 2. Test the peptide's effect in different media formulations (e.g., with and without serum). 3. Store the peptide properly (lyophilized at -20°C or -80°C) and prepare fresh solutions for each experiment. |
| No observable on-target effect | 1. Incorrect peptide concentration. 2. Peptide degradation. 3. Cell line is not susceptible to this compound's mechanism of action. | 1. Verify the concentration of your stock solution and perform a wide dose-response curve. 2. Check for peptide degradation via HPLC-MS. 3. Confirm that your target cells have membranes susceptible to disruption by cationic peptides. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" in microplates.[7] | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Fill the outer wells of the plate with sterile media or PBS to minimize evaporation from experimental wells.[7] |
Quantitative Data
Table 1: Hemolytic and Mast Cell Degranulation Activity of this compound
| Parameter | Value | Cell Type | Source |
| ED50 (Hemolysis) | 0.7 µg/mL (≈ 0.4 µM) | Guinea Pig Erythrocytes | [4][5] |
| ED50 (Mast Cell Degranulation) | 2.0 µg/mL (≈ 1.2 µM) | Rat Peritoneal Mast Cells | [4][5] |
Table 2: Cytotoxicity of this compound on Various Cell Lines (Template)
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| e.g., A549 | Human Lung Carcinoma | Enter Data | Enter Data |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter Data | Enter Data |
| e.g., HEK293 | Human Embryonic Kidney | Enter Data | Enter Data |
| e.g., MRC-5 | Human Fetal Lung Fibroblast | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from standard methods for assessing the hemolytic activity of antimicrobial peptides.[2][3][9]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS for positive control)
-
Freshly collected red blood cells (RBCs) from a suitable donor (e.g., human, horse)
-
96-well V-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of RBCs:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this step 3-4 times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate (e.g., final concentrations ranging from 0.1 to 100 µg/mL).
-
Add PBS alone to several wells to serve as the negative control (0% hemolysis).
-
Add 1% Triton X-100 to several wells to serve as the positive control (100% hemolysis).
-
-
Incubation:
-
Add the 2% RBC suspension to each well containing the peptide dilutions and controls, resulting in a final RBC concentration of 1% (v/v).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is based on common methods for measuring mast cell degranulation.[10][11]
Materials:
-
This compound
-
Mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer (or other suitable buffer)
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Stimulation:
-
Wash the cells gently with pre-warmed Tyrode's buffer.
-
Add different concentrations of this compound (dissolved in Tyrode's buffer) to the wells.
-
Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., ionomycin (B1663694) or a relevant stimulus for your cell line).
-
Incubate at 37°C for 30-60 minutes.
-
-
Supernatant Collection:
-
After incubation, place the plate on ice to stop the reaction.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
-
Cell Lysis (for Total Release):
-
To the remaining cell pellets, add Tyrode's buffer containing Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.
-
-
Enzymatic Reaction:
-
Add the pNAG substrate to each well of the supernatant plate and the lysate plate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = (Abs_supernatant / Abs_total_lysate) x 100
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing on- and off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of bombolitin III with phospholipid monolayers and liposomes and effect on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergies with and Resistance to Membrane-Active Peptides | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
How to address Bombolitin V stability issues in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Bombolitin V in long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation Upon Reconstitution | This compound is a hydrophobic peptide. | Initially dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724), then slowly add the aqueous buffer while gently vortexing. Sonication can also help. |
| The pH of the buffer is close to the peptide's isoelectric point (pI). | Adjust the buffer pH. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic ones. | |
| Loss of Biological Activity | Improper storage of the lyophilized peptide (e.g., exposure to moisture, light, or high temperatures). | Store the lyophilized peptide at -20°C or -80°C in a tightly sealed vial, protected from light.[1] |
| Multiple freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.[1] | |
| Peptide degradation (e.g., deamidation, oxidation, hydrolysis). | Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C for a few days to a week.[1] Use high-purity, sterile solvents for reconstitution. | |
| Inconsistent Assay Results | Inaccurate peptide concentration due to incomplete solubilization or moisture absorption by the lyophilized powder. | Ensure complete dissolution as described above. Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
| Degradation of the peptide in the experimental medium (e.g., cell culture media containing proteases). | Minimize the incubation time of the peptide in the experimental medium. Consider using protease inhibitors if compatible with the assay. For longer-term experiments, consider using chemically modified, more stable analogs of this compound. |
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound for long-term stability?
A1: For long-term storage, lyophilized this compound should be stored at -20°C, or preferably -80°C, in a tightly sealed container protected from light.[1] At these temperatures, chemical degradation pathways are significantly slowed, preserving the peptide's integrity for months to years.
Q2: How do I properly handle and weigh the lyophilized powder?
A2: Lyophilized peptides can be hygroscopic. To prevent moisture absorption, allow the vial to warm to room temperature in a desiccator before opening. Weigh the powder quickly in a dry environment and tightly reseal the vial. For enhanced stability, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1]
Q3: What is the best solvent for reconstituting this compound?
A3: Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging. A recommended method is to first dissolve the peptide in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or acetonitrile. Once dissolved, slowly add the desired aqueous buffer (e.g., PBS) drop-wise while gently vortexing to reach the final concentration.[1]
Q4: How stable is this compound once in solution?
A4: Peptides in solution are far less stable than in their lyophilized form. For optimal results, it is best to prepare solutions fresh for each experiment. If a solution must be stored, it should be for a short duration. Prepare single-use aliquots to prevent freeze-thaw cycles and store them at -20°C, where they may be stable for a few days to a week.[1]
Q5: What are the main chemical degradation pathways for this compound?
A5: Based on its amino acid sequence (Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2), the primary degradation pathways for this compound are:
-
Deamidation: The Asparagine (Asn) residue is susceptible to deamidation, converting it to aspartic acid or isoaspartic acid.[1] This process is accelerated at neutral to alkaline pH.
-
Oxidation: The Histidine (His) residue can be oxidized, especially in the presence of trace metals and oxygen.
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic or alkaline pH and elevated temperatures.[1]
Strategies for Enhancing Long-Term Stability
For long-term experiments where the native peptide's stability is insufficient, several strategies can be employed. The table below summarizes these approaches.
| Strategy | Description | Expected Impact on Stability |
| Lyophilization with Excipients | Co-lyophilizing the peptide with stabilizing excipients. | Sugars (e.g., trehalose, sucrose) and bulking agents (e.g., mannitol) can protect the peptide during freeze-drying and storage by forming a stable amorphous matrix. |
| pH Optimization | Maintaining the pH of the solution within an optimal range. | For many peptides, a slightly acidic pH (3-5) can minimize deamidation and hydrolysis. |
| Chemical Modification | ||
| D-Amino Acid Substitution | Replacing one or more L-amino acids with their D-enantiomers. | Greatly enhances resistance to proteolytic degradation by enzymes, which are stereospecific for L-amino acids.[2] |
| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. | Increases the hydrodynamic size, which can protect against enzymatic degradation and renal clearance, significantly extending the in vivo half-life. |
| Cyclization | Creating a cyclic structure through head-to-tail or side-chain linkages. | Restricts the peptide's conformation, making it less susceptible to enzymatic cleavage. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to quantify the degradation of this compound over time under specific storage conditions.
1. Materials:
-
Lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
DMSO (optional, for initial dissolution)
-
Low-protein-binding microcentrifuge tubes
-
Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)
-
UV detector
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL). If necessary, use a small amount of DMSO to initially dissolve the peptide, then dilute with an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
Aliquot the stock solution into multiple low-protein-binding tubes.
-
Store the aliquots under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
3. RP-HPLC Method:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
At each time point, thaw one aliquot from each storage condition.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the intact this compound peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
Quantitative Data on Stability
The following table provides illustrative data on the expected stability of a typical lyophilized peptide like this compound under different storage conditions. Note: This data is representative and the actual stability of this compound should be determined empirically using the protocol above.
| Storage Condition | Time | Expected Purity (%) |
| Lyophilized | ||
| -80°C | 24 months | >98% |
| -20°C | 12 months | >95% |
| 4°C | 3 months | ~90% |
| Room Temperature | 1 week | <80% |
| In Solution (Aqueous Buffer, pH 7.4) | ||
| -20°C | 1 week | ~90% |
| 4°C | 24 hours | <85% |
| Room Temperature | 4 hours | <70% |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
Experimental Workflow
Caption: Experimental workflow for long-term stability assessment of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Purity Assessment of Synthetic Bombolitin V
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Bombolitin V.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic peptides like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2] RP-HPLC is the principal technique for analyzing peptide purity, while mass spectrometry is ideal for confirming the molecular weight of the synthesized peptide.[1] Amino Acid Analysis is used to determine the net peptide content.[1][3]
Q2: What is the difference between peptide purity and net peptide content?
A2: Peptide purity refers to the percentage of the target peptide sequence relative to other peptide impurities (e.g., deletion sequences, truncated sequences) that absorb UV light, typically at 220nm.[3] In contrast, net peptide content is the percentage of the peptide material in a lyophilized powder, which also contains non-peptide components like water and counter-ions (e.g., trifluoroacetic acid - TFA).[4] Quantitative amino acid analysis is the only method to determine the net peptide content accurately.[1]
Q3: What are common impurities I might encounter in my synthetic this compound sample?
A3: Common impurities in synthetic peptides include:
-
Deletion/insertion sequences: Peptides missing one or more amino acids or having additional amino acids.[5]
-
Truncated sequences: Incomplete peptide chains.[3]
-
Peptides with protecting group residues: Incomplete removal of protecting groups used during synthesis.[5]
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction.[5]
-
Diastereomers: Racemization of amino acids during synthesis.[5]
-
Side-chain or terminal modifications: Unintended modifications at the peptide's side chains or ends.[5]
-
Peptide aggregates: Formation of covalent or non-covalent peptide clusters.[5]
Q4: Why is determining the net peptide content important?
A4: Knowing the net peptide content is crucial for accurately calculating peptide concentration for biological assays.[4] Since lyophilized peptide powder contains water and salts, using only the gross weight to calculate concentration will lead to an overestimation of the actual peptide concentration.[4] The net peptide content typically ranges from 60-90%.[4]
Troubleshooting Guides
Problem 1: My RP-HPLC chromatogram shows multiple peaks besides the main this compound peak.
-
Possible Cause 1: Presence of Synthesis-Related Impurities.
-
Solution: These peaks likely represent impurities such as deletion or truncated sequences.[3] Further purification of the peptide may be necessary if high purity is required for your application.
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Improper storage or handling can lead to peptide degradation. Ensure the peptide is stored as a lyophilized powder at -20°C or lower and reconstituted just before use.[6]
-
-
Possible Cause 3: Inappropriate HPLC Conditions.
-
Solution: Optimize your HPLC method. Adjust the gradient, flow rate, or column to achieve better separation. Refer to the recommended HPLC protocol below.
-
Problem 2: The molecular weight determined by Mass Spectrometry does not match the theoretical mass of this compound.
-
Possible Cause 1: Presence of Adducts.
-
Solution: The observed mass may include adducts (e.g., sodium, potassium). Review the full mass spectrum for peaks corresponding to the expected mass plus the mass of common adducts.
-
-
Possible Cause 2: Modifications during Synthesis or Storage.
-
Solution: The peptide may have undergone modifications such as oxidation.[5] Check for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation).
-
-
Possible Cause 3: Incorrect Peptide Sequence.
Problem 3: I am observing low biological activity of my synthetic this compound.
-
Possible Cause 1: Inaccurate Peptide Concentration.
-
Solution: The actual peptide concentration may be lower than calculated if the net peptide content was not considered. Perform Amino Acid Analysis to determine the net peptide content and recalculate the concentration.[4]
-
-
Possible Cause 2: Low Peptide Purity.
-
Solution: The presence of impurities can interfere with biological activity.[7] Assess the purity using RP-HPLC and consider repurifying the peptide if the purity is below the desired level.
-
-
Possible Cause 3: Peptide Aggregation.
-
Solution: Some peptides are prone to aggregation, which can reduce their activity.[5] Try dissolving the peptide in a different solvent or using sonication to break up aggregates.
-
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for determining the purity of synthetic this compound.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized this compound in a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL. Visually inspect for complete dissolution.[6]
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient is commonly employed. An example gradient is:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B
-
55-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Monitor the absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[3][6]
-
Injection Volume: 20 µL.[6]
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[6]
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol describes the use of MALDI-TOF MS to confirm the molecular weight of synthetic this compound.
Methodology:
-
Sample Preparation: Mix a small amount of the reconstituted peptide solution (from the HPLC protocol) with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Instrumentation: Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[1]
-
Acquisition Mode: Acquire the spectrum in positive ion mode.
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical molecular weight of this compound.
Net Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol provides a general workflow for determining the net peptide content.
Methodology:
-
Hydrolysis: Accurately weigh a small amount of the lyophilized peptide and subject it to acid hydrolysis to break it down into its constituent amino acids.[1]
-
Separation and Quantification: Separate the resulting amino acids using ion-exchange chromatography or another suitable method.[1]
-
Detection: Detect the separated amino acids, often after post-column derivatization with ninhydrin.[1]
-
Calculation: Quantify the amount of each amino acid. The sum of the amounts of the individual amino acids provides the total amount of peptide in the initial sample, which is then used to calculate the net peptide content.[1]
Visualizations
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Caption: Troubleshooting logic for multiple peaks in an RP-HPLC chromatogram.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide analysis - ProteoGenix [proteogenix.science]
- 4. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Technical Support Center: Investigating the Impact of Peptide Modifications on Bombolitin V Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombolitin V and its modified analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are included.
Frequently Asked Questions (FAQs)
Q1: We observe high hemolytic activity in our synthesized this compound analog. How can we reduce it while maintaining antimicrobial potency?
A1: High hemolytic activity is a known characteristic of this compound, largely attributed to its amphipathic nature and hydrophobicity.[1] To mitigate this, consider the following modifications:
-
Decrease Hydrophobicity: Excessive hydrophobicity often correlates with increased lysis of eukaryotic cells like erythrocytes.[2][3] Substituting some hydrophobic residues (e.g., Leucine, Isoleucine) with less hydrophobic or polar amino acids can decrease hemolytic activity. However, a fine balance must be maintained, as significantly reducing hydrophobicity can also diminish antimicrobial effects.
-
Modulate Cationic Charge: The net positive charge of this compound is crucial for its initial interaction with negatively charged bacterial membranes.[4][5][6] Increasing the net positive charge by substituting neutral or hydrophobic residues with cationic amino acids (e.g., Lysine, Arginine) can sometimes enhance antimicrobial selectivity. However, this is not always the case and the effect can be peptide-specific.
-
Introduce Proline: Incorporating a Proline residue can introduce a "kink" in the helical structure, which may disrupt the peptide's ability to form pores in eukaryotic membranes more than in bacterial membranes, thereby reducing hemolytic activity.
Q2: Our modified this compound peptide shows reduced antimicrobial activity against Gram-negative bacteria. What factors could be responsible?
A2: The outer membrane of Gram-negative bacteria presents a unique barrier. If your modified peptide shows reduced efficacy, consider these factors:
-
Insufficient Cationic Charge: A decrease in the net positive charge may weaken the peptide's ability to bind to and disrupt the lipopolysaccharide (LPS) layer of the outer membrane.
-
Altered Amphipathicity: The balance of hydrophobic and hydrophilic residues is critical for membrane interaction. Changes that disrupt the amphipathic α-helical conformation can impair the peptide's ability to insert into and permeabilize the bacterial membrane.
-
Peptide Length: Truncating the peptide might reduce its ability to span the bacterial membrane, which is often necessary for pore formation and subsequent cell lysis.
Q3: We are having trouble with the synthesis of our this compound analog using solid-phase peptide synthesis (SPPS). What are some common issues?
A3: Solid-phase peptide synthesis can be challenging, especially with hydrophobic peptides like this compound analogs. Common issues include:
-
Poor Coupling Efficiency: Hydrophobic amino acids can aggregate, leading to incomplete coupling reactions. To address this, consider using stronger coupling reagents, double coupling steps for problematic residues, or performing the synthesis at a slightly elevated temperature.
-
Resin Swelling Issues: The choice of resin is important. Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF) before starting the synthesis.
-
Cleavage and Deprotection Problems: Incomplete removal of protecting groups or inefficient cleavage from the resin can result in a crude product with multiple impurities. Ensure you are using the correct cleavage cocktail for your resin and protecting group strategy and allow for sufficient reaction time.
Troubleshooting Guides
Problem: Unexpectedly Low Yield of Purified Peptide
| Possible Cause | Troubleshooting Step |
| Incomplete chain elongation during SPPS | Review the coupling efficiency at each step. For future syntheses, consider incorporating a capping step after each coupling to terminate unreacted chains. |
| Peptide precipitation during cleavage | Ensure the cleavage cocktail volume is sufficient to keep the peptide dissolved. |
| Loss during purification | Optimize the HPLC gradient to ensure good separation of your target peptide from impurities. Collect and analyze all major peaks to confirm the identity of your peptide. |
Problem: Inconsistent Results in Antimicrobial Susceptibility Testing
| Possible Cause | Troubleshooting Step |
| Peptide aggregation | Prepare fresh stock solutions of the peptide and vortex thoroughly before use. Consider using a low-binding polypropylene (B1209903) plate for the assay. |
| Inaccurate peptide concentration | Re-quantify your peptide stock solution using a reliable method such as amino acid analysis or UV absorbance if the peptide contains Tryptophan or Tyrosine. |
| Variability in bacterial inoculum | Ensure a standardized inoculum is used for each experiment, typically around 5 x 10^5 CFU/mL. |
Quantitative Data Summary
Disclaimer: Specific data on a wide range of modified this compound analogs is limited in the current literature. The following tables include data on native this compound and analogous modifications in other well-characterized antimicrobial peptides to provide a comparative context.
Table 1: Antimicrobial and Hemolytic Activity of this compound
| Peptide | Sequence | Target Organism | MIC (µM) | HC50 (µM) | Source |
| This compound | I-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH2 | Guinea Pig Erythrocytes | - | 0.4 | [1] |
| Bombolitin (Bombus ignitus) | - | Gram-positive & Gram-negative bacteria | High Activity | - | [7] |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Note: "High Activity" for Bombolitin from Bombus ignitus was reported without specific MIC values.
Table 2: Effect of Modifying Charge and Hydrophobicity on Anoplin (B1578421) Analogs (for comparative purposes)
| Peptide | Modification from Anoplin | Net Charge | Hydrophobicity (H) | MIC (µM) vs. E. coli | HC50 (µM) |
| Anoplin | Native Peptide | +3 | 0.42 | 12.5 | >200 |
| Analog 1 | Increased Hydrophobicity | +3 | 0.55 | 6.3 | 100 |
| Analog 2 | Increased Charge | +4 | 0.42 | 6.3 | >200 |
| Analog 3 | Increased Charge & Hydrophobicity | +4 | 0.55 | 3.1 | 50 |
Data adapted from studies on Anoplin analogs to illustrate the general effects of charge and hydrophobicity modifications.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic this compound analog on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well polypropylene plates
-
Peptide stock solution (in sterile water or 0.01% acetic acid)
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into fresh MHB and incubate until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial suspension (1 x 10^6 CFU/mL) to each well containing the peptide dilutions. The final bacterial concentration will be 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolysis Assay
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100
-
Sterile V-bottom 96-well plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Resuspend the RBC pellet in cold PBS and centrifuge again. Repeat this wash three times or until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the peptide in PBS in the 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (100 µL PBS + 100 µL RBC suspension for 0% hemolysis) and a positive control (100 µL 1% Triton X-100 + 100 µL RBC suspension for 100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
The HC50 value is the peptide concentration that causes 50% hemolysis.
-
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the old medium from the cells and add the peptide dilutions.
-
Include a vehicle control (cells in medium without peptide).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against peptide concentration.
-
Visualizations
Caption: Workflow for synthesis and evaluation of modified this compound analogs.
Caption: Relationship between modifications and this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of hydrophobicity and charge distribution of cationic antimicrobial peptides in peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bombolitin V Hemolytic Activity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the hemolytic activity of Bombolitin V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hemolytic activity a concern?
This compound is a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other bombolitins, it exhibits a range of biological activities, including antimicrobial and mast cell degranulating properties.[1][2] However, this compound is also potently hemolytic, meaning it can rupture red blood cells (RBCs).[1][3] This cytotoxicity is a significant hurdle for its development as a therapeutic agent for systemic use, as it can lead to anemia and other adverse effects.[1] Therefore, reducing its hemolytic activity while preserving its desired therapeutic properties is a key challenge.
Q2: What is the underlying mechanism of this compound-induced hemolysis?
The hemolytic activity of this compound is attributed to its amphipathic α-helical structure.[4] This structure allows the peptide to interact with and insert itself into the lipid bilayer of cell membranes, leading to pore formation and disruption of membrane integrity.[1] This disruption results in the leakage of intracellular contents, such as hemoglobin from erythrocytes, ultimately causing cell lysis.[1][5]
Q3: What are the primary strategies to reduce the hemolytic activity of this compound?
The main approach to reducing the hemolytic activity of this compound involves modifying its amino acid sequence to alter its physicochemical properties. Key strategies include:
-
Amino Acid Substitution: Systematically replacing specific amino acids can modulate the peptide's hydrophobicity, net charge, and amphipathicity.[4][6][7] For instance, substituting hydrophobic residues with less hydrophobic or polar amino acids can decrease the peptide's interaction with the erythrocyte membrane, thereby reducing hemolysis.[6]
-
Modulating Net Charge: While a positive net charge is often important for antimicrobial activity, an excessively high charge can increase hemolytic activity.[6] Judicious substitution of cationic residues (e.g., Lysine (B10760008), Arginine) with neutral or even anionic residues can temper hemolytic effects.[7][8]
-
Formulation-Based Strategies: This approach involves encapsulating this compound or its analogs in drug delivery systems like liposomes or nanoparticles.[9][10] This can limit the peptide's direct contact with red blood cells, thus reducing hemolysis.[10]
-
Chemical Modifications: Introducing structural changes such as PEGylation (conjugation to polyethylene (B3416737) glycol) can shield the peptide and reduce its interaction with cell membranes.[6][9]
Troubleshooting Guide
Problem 1: My novel this compound analog shows reduced hemolytic activity but also a significant loss of desired bioactivity (e.g., antimicrobial efficacy).
This is a common challenge in peptide engineering, as the features that contribute to bioactivity are often linked to those causing cytotoxicity.
-
Possible Cause: The modifications made to reduce hydrophobicity or net charge have also disrupted the structural features essential for its therapeutic action.
-
Solution:
-
Iterative Design: Employ a more subtle approach. Instead of drastic changes, make single amino acid substitutions at various positions.
-
Positional Scanning: The effect of a substitution can be highly dependent on its position within the peptide. Analyze the α-helical wheel projection of this compound to distinguish the hydrophobic and hydrophilic faces. Aim to reduce hydrophobicity on the face that is less critical for its interaction with the target (e.g., bacterial membrane).
-
Balance Hydrophobicity and Charge: If reducing hydrophobicity is detrimental, try to slightly decrease the net positive charge while maintaining the hydrophobic moment.
-
Quantitative Structure-Activity Relationship (QSAR): Systematically synthesize a series of analogs and test both their bioactivity and hemolytic activity. This data can be used to build a QSAR model to predict the properties of new designs.[11]
-
Problem 2: I am observing high variability and poor reproducibility in my hemolysis assay results.
Inconsistent data can obscure the true effect of your modifications. The source of this variability is often procedural.
-
Possible Causes & Solutions:
-
Red Blood Cell (RBC) Integrity: The age and source of RBCs can affect membrane fragility. Always use fresh RBCs from a consistent donor source for a given set of experiments.[10]
-
Inconsistent Cell Density: Ensure the RBC suspension is homogenous before aliquoting it into the assay plate.
-
Precipitation of Peptide: At higher concentrations, your this compound analog might be precipitating, leading to artificially low hemolysis readings. Visually inspect the wells for any precipitate. If precipitation is an issue, consider using a different buffer or adding a small amount of a solubilizing agent that does not interfere with the assay.[10]
-
Improper Controls: If the positive control (e.g., Triton X-100) does not result in complete hemolysis or the negative control (buffer) shows significant hemolysis, the assay is invalid.[10] Re-evaluate your reagents and protocol.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the peptide.
-
Quantitative Data on Hemolytic Activity Modulation
While specific data for this compound is limited in the provided search results, studies on the closely related Bombolitin T demonstrate the impact of amino acid substitutions on hemolytic activity. The following table summarizes data from a study where analogs of a Bombolitin T template were synthesized to modulate its properties.[4]
| Peptide | Sequence Modification from Template | Net Charge | Hydrophobicity (kcal/mol) | HC50 (µM) | Relative Hemolytic Activity |
| Template | - | +3 | -11.8 | 15.2 | 1.00 |
| T6 | Substitution with Lysine | +4 | -12.1 | 13.3 | 1.14x higher |
| T11 | Substitution with Leucine | +3 | -10.9 | 12.5 | 1.22x higher |
| T12 | Substitution with Alanine | +3 | -12.4 | 13.9 | 1.09x higher |
| T14 | Substitution with Isoleucine | +3 | -11.2 | 13.6 | 1.12x higher |
Note: HC50 is the concentration of the peptide required to cause 50% hemolysis. A lower HC50 value indicates higher hemolytic activity.[5]
Experimental Protocols
Protocol: In Vitro Hemolysis Assay
This protocol outlines the steps to determine the hemolytic activity of this compound and its analogs.[1][12][13]
Materials:
-
This compound or analog stock solution (e.g., in sterile water or DMSO).
-
Fresh whole blood with an anticoagulant (e.g., heparin, EDTA).[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4.[1]
-
96-well V-bottom or U-bottom microtiter plates.[1]
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm.[1][13]
-
Centrifuge with a plate rotor.
-
Incubator at 37°C.
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: a. Collect fresh whole blood. b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[1] c. Aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the RBC pellet in cold PBS (pH 7.4). e. Centrifuge at 1000 x g for 10 minutes at 4°C. Repeat this washing step three times, or until the supernatant is clear.[1] f. After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.[1]
-
Assay Setup: a. Prepare serial dilutions of your this compound analogs in PBS in a separate 96-well plate. b. In a new 96-well assay plate, add the following to triplicate wells:
-
Incubation: a. Gently mix the contents of the plate. b. Incubate the plate at 37°C for 1 hour.[1]
-
Measurement of Hemolysis: a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and debris.[1] b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.[13]
-
Data Analysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula:[12] % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 b. Plot the % hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis).
Visualizations
Caption: Workflow for the in vitro hemolysis assay.
Caption: Strategies to reduce this compound hemolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Change of glutamic acid to lysine in a 13-residue antibacterial and hemolytic peptide results in enhanced antibacterial activity without increase in hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent approaches for reducing hemolytic activity of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hemolytik: a database of experimentally determined hemolytic and non-hemolytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 5.7. Hemolytic Activity [bio-protocol.org]
Validation & Comparative
Comparing the efficacy of Bombolitin V versus melittin in antimicrobial assays.
For researchers and professionals in the fields of drug development and life sciences, the exploration of novel antimicrobial agents is a critical endeavor. Among the promising candidates are antimicrobial peptides (AMPs) derived from natural sources, such as bee venom. This guide provides a detailed, data-driven comparison of two such peptides: Bombolitin V and melittin (B549807), focusing on their efficacy in antimicrobial assays.
Executive Summary
This compound, isolated from bumblebee venom, and melittin, the principal component of honeybee venom, are both cationic, amphipathic peptides renowned for their antimicrobial properties.[1] Both peptides exert their antimicrobial effects primarily through the disruption of microbial cell membranes.[1] While melittin has been extensively studied, with a wealth of quantitative data on its antimicrobial spectrum, specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in published literature. However, qualitative reports confirm its high antibacterial activity.[2] This comparison synthesizes the available quantitative data for both peptides, details the experimental methodologies for their assessment, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and melittin, focusing on their antimicrobial and hemolytic activities. It is important to note that variations in experimental conditions (e.g., specific microbial strains, growth media, and assay methodologies) can influence the reported values.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Microorganism | MIC (µg/mL) | Gram Stain | Source |
| Melittin | Staphylococcus aureus | 6.4 | Gram-positive | [2] |
| Escherichia coli | 6.4 | Gram-negative | [2] | |
| Methicillin-resistant S. aureus (MRSA) | 6.4 | Gram-positive | [2] | |
| Quinolone-resistant uropathogenic E. coli (UPEC) | 0.5 - 8 µM | Gram-negative | [3] | |
| This compound | Gram-positive bacteria | Data not available | - | [1][2] |
| Gram-negative bacteria | Data not available | - | [1][2] |
Note: While specific MIC values for this compound are not provided in the cited literature, one study on a bombolitin from Bombus ignitus indicated high antibacterial activity against two Gram-positive and two Gram-negative bacteria.[1][2]
Table 2: Cytotoxicity (Hemolytic Activity)
| Peptide | Assay | ED50 / HC50 | Source |
| This compound | Lysis of guinea pig erythrocytes | 0.7 µg/mL (4 x 10⁻⁷ M) | [3] |
| Melittin | Lysis of guinea pig erythrocytes | ~0.7 µg/mL | [3] |
| Hemolysis of human red blood cells | 0.44 µg/mL | [4] | |
| Hemolysis of human red blood cells | 0.47 µg/mL | [5] | |
| Hemolysis of human red blood cells | 3.03 ± 0.02 µg/mL | [6] |
ED50: Effective dose for 50% effect; HC50: 50% hemolytic concentration. The available data suggests that the hemolytic activities of this compound and melittin are comparable.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and melittin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly employed protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptides are serially diluted in the same broth medium within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. A positive control (bacteria and broth without peptide) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as observed by the naked eye or with a spectrophotometer.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards eukaryotic cells.
-
Preparation of Red Blood Cells (RBCs): Fresh red blood cells (e.g., from human or guinea pig) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Peptide Incubation: The peptide is serially diluted in PBS and mixed with the RBC suspension in a microtiter plate or microcentrifuge tubes.
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes complete lysis, such as Triton X-100) are included.
-
Incubation: The samples are incubated for a specific period (e.g., 1 hour) at 37°C.
-
Measurement: After incubation, the samples are centrifuged to pellet intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [ (Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control) ] x 100
-
HC50/ED50 Determination: The HC50 or ED50 value, the concentration of the peptide that causes 50% hemolysis, is determined from a dose-response curve.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Both this compound and melittin exert their antimicrobial effects by disrupting the bacterial cell membrane, although the precise models differ slightly.
Caption: Proposed mechanisms of action for melittin and this compound.
Experimental Workflow
The general workflow for determining the antimicrobial efficacy of peptides like this compound and melittin is illustrated below.
Caption: Experimental workflow for MIC determination.
Conclusion
Both this compound and melittin are potent antimicrobial peptides with membrane-disrupting mechanisms of action.[1] The available data indicates that their hemolytic activities are comparable.[1][3] However, melittin has been more extensively characterized in terms of its broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] To provide a more definitive and direct comparison of their antimicrobial potency, further quantitative studies to determine the MIC values of this compound against a standardized panel of pathogenic bacteria are warranted. Such data would be invaluable for the rational design and development of new peptide-based antimicrobial therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bombolitin V and Mastoparan in Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mast cell degranulating properties of two potent venom-derived peptides: Bombolitin V and mastoparan (B549812). The information presented herein is supported by experimental data to assist in the evaluation of these molecules for research and drug development purposes.
Executive Summary
This compound and mastoparan are both cationic, amphiphilic peptides that potently induce mast cell degranulation, a critical process in allergic and inflammatory responses. While both peptides lead to the release of histamine (B1213489) and other inflammatory mediators, they exhibit key differences in their potency and mechanisms of action. Notably, this compound is significantly more potent than mastoparan in inducing mast cell degranulation.[1][2] Their signaling pathways also appear to diverge, with mastoparan primarily acting through a G-protein coupled receptor, MRGPRX2, while this compound's effects are linked to the stimulation of phospholipase A2.
Quantitative Comparison of Mast Cell Degranulation
The following table summarizes the key quantitative parameters for this compound and mastoparan in inducing mast cell degranulation.
| Parameter | This compound | Mastoparan | Reference(s) |
| Origin | Venom of the bumblebee Megabombus pennsylvanicus | Venom of wasps and hornets | [1][2][3][4] |
| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 (and variants) | [1][2] |
| Potency (ED50/EC50) | 1.2 x 10⁻⁶ M (2 µg/ml) | 15 - 26 µM (for some variants) | [1][2][4] |
| Relative Potency | ~5 times more potent than mastoparan | - | [1][2] |
Mechanisms of Action and Signaling Pathways
This compound and mastoparan employ distinct molecular mechanisms to trigger mast cell degranulation.
Mastoparan: A G-Protein-Mediated Pathway
Mastoparan is well-characterized to initiate mast cell degranulation through a receptor-mediated signaling cascade.[5][6] The primary pathway involves:
-
Receptor Binding: Mastoparan binds to the Mas-related G-protein coupled receptor X2 (MRGPRX2) on the surface of mast cells.[5]
-
G-Protein Activation: This binding activates the Gαq subunit of the associated heterotrimeric G-protein.
-
Phospholipase C Activation: Activated Gαq stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid influx of calcium (Ca²⁺) into the cytoplasm.
-
Degranulation: The rise in intracellular Ca²⁺ is a key trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine, serotonin, and other inflammatory mediators.[3][4]
Mastoparan has also been shown to activate phospholipase A2 and D in some contexts.[3][4]
This compound: Phospholipase A2 Stimulation
The mechanism of action for this compound is less defined but is known to involve the stimulation of phospholipase A2 (PLA2).[1][2] The proposed pathway is as follows:
-
Membrane Interaction/PLA2 Activation: this compound interacts with the mast cell membrane, leading to the activation of PLA2. It is not definitively known whether this is a receptor-mediated event or a direct effect on the enzyme or membrane structure.
-
Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.
-
Eicosanoid Production: Arachidonic acid is a precursor for the synthesis of pro-inflammatory lipid mediators such as prostaglandins (B1171923) and leukotrienes, which contribute to the inflammatory response.
-
Degranulation: The activation of PLA2 and the subsequent downstream signaling events contribute to the increase in intracellular calcium and ultimately lead to mast cell degranulation.
Experimental Protocols
The following are generalized protocols for assessing mast cell degranulation, based on commonly cited methodologies.
Isolation of Rat Peritoneal Mast Cells
-
Euthanize a rat (e.g., Sprague-Dawley) and inject 10-15 ml of a buffered salt solution (e.g., Tyrode's buffer) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.
-
Aspirate the peritoneal fluid containing the mast cells.
-
Purify the mast cells from the peritoneal fluid, often by centrifugation through a density gradient (e.g., Percoll or Ficoll).
-
Wash the purified mast cells and resuspend them in a suitable buffer for experimentation.
Histamine Release Assay
-
Prepare a suspension of purified rat peritoneal mast cells at a concentration of approximately 1-2 x 10⁵ cells/ml in a buffered solution containing Ca²⁺ and Mg²⁺.
-
Add aliquots of the mast cell suspension to microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of this compound or mastoparan to the cell suspensions. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).
-
Incubate the samples at 37°C for 10-15 minutes.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant, which contains the released histamine.
-
To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling or with a detergent like Triton X-100).
-
Quantify the histamine in the supernatants and the total lysate using a sensitive method such as a fluorometric assay (e.g., o-phthalaldehyde (B127526) method) or an enzyme-linked immunosorbent assay (ELISA).
-
Express the histamine release as a percentage of the total histamine content.
Experimental Workflow
Conclusion
This compound and mastoparan are both valuable tools for studying mast cell biology and the mechanisms of degranulation. This compound stands out for its superior potency, making it one of the most powerful mast cell degranulating peptides known.[1][2] Mastoparan, on the other hand, offers a well-defined mechanism of action through the MRGPRX2 receptor, providing a clear target for studies on receptor-mediated mast cell activation. The choice between these two peptides will depend on the specific research question, with this compound being ideal for studies requiring high potency and mastoparan being a preferred tool for investigating G-protein coupled receptor signaling in mast cells. Further research is warranted to fully elucidate the upstream signaling events of this compound and to directly compare the maximal efficacy of these two important peptides.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Immunoglobulin E-independent activation of mast cell is mediated by Mrg receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Newly Synthesized Bombolitin V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of newly synthesized Bombolitin V, a naturally occurring peptide from bumblebee venom. By comparing its known activities with established antimicrobial and anticancer peptides, researchers can ascertain its potential as a therapeutic agent. This document outlines the necessary experimental protocols and presents a comparative analysis of this compound against well-characterized alternatives.
Introduction to this compound and its Potential
This compound is a 17-amino acid cationic peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. Like other members of the bombolitin family, it is known to possess a range of biological activities, including hemolytic, antimicrobial, and mast cell degranulating properties. Its amphipathic, helical structure allows it to interact with and disrupt cell membranes, a common mechanism of action for many antimicrobial and anticancer peptides. While initial studies have highlighted its potent bioactivity, a comprehensive quantitative comparison with other peptides is essential for evaluating its therapeutic index and potential for further development.
Comparative Analysis of Biological Activities
A direct quantitative comparison of this compound with other peptides is challenging due to the limited availability of specific minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data in publicly accessible literature. However, based on qualitative descriptions and data from closely related peptides, a comparative framework can be established. This section presents a comparison with melittin, a well-studied bee venom peptide, and other peptides in various stages of development.
Table 1: Comparative Antimicrobial Activity
| Peptide | Target Organism | MIC (µg/mL) | Source Organism | Development Stage |
| This compound | Gram-positive & Gram-negative bacteria | Not Quantified | Bumblebee | Preclinical |
| Melittin | Staphylococcus aureus | 6.4[1] | Honeybee | Preclinical |
| Escherichia coli | 6.4[1] | |||
| Daptomycin | Gram-positive bacteria | 0.25-1.0 | Streptomyces roseosporus | Clinically Approved |
| LL-37 | Gram-positive & Gram-negative bacteria | 2-64 | Human | Preclinical/Clinical Trials |
Table 2: Comparative Anticancer and Hemolytic Activity
| Peptide | Cancer Cell Line | IC50 (µg/mL) | Hemolytic Activity (HC50 in µg/mL) | Selectivity Index (HC50/IC50) | Development Stage |
| This compound | Various | Not Quantified | Not Quantified | Not Applicable | Preclinical |
| Melittin | HeLa (Cervical) | 1.8[2] | ~2 | ~1.1 | Preclinical |
| MCF-7 (Breast) | 10.22[3] | ~0.2 | |||
| LTX-315 (Oncolytic Peptide) | Various Solid Tumors | Varies | >100 | High | Clinical Trials |
| Nisin | Head and Neck Squamous Carcinoma | ~100 | Low | Moderate | Preclinical |
Experimental Protocols for Biological Validation
To quantitatively assess the biological activity of newly synthesized this compound, the following standard experimental protocols are recommended.
Antimicrobial Activity Assays
3.1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials : Mueller-Hinton Broth (MHB), bacterial strains (Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213), 96-well microtiter plates, spectrophotometer.
-
Protocol :
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible turbidity is observed.[4]
-
3.1.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of a peptide that kills 99.9% of the initial bacterial inoculum.
-
Protocol :
-
Following the MIC assay, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in no colony formation on the MHA plate.
-
Cytotoxicity and Hemolytic Assays
3.2.1. Hemolytic Activity Assay
This assay assesses the peptide's lytic activity against red blood cells (RBCs), a measure of its potential toxicity to mammalian cells.
-
Materials : Freshly collected human or sheep red blood cells, Phosphate-Buffered Saline (PBS), Triton X-100 (1% v/v), 96-well plates, spectrophotometer.
-
Protocol :
-
Wash the RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Add serial dilutions of this compound to a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of the peptide that causes 50% hemolysis.[5][6]
-
3.2.2. MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells to determine cell viability and the cytotoxic potential of the peptide against cancer cell lines.[7][8][9][10]
-
Materials : Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well cell culture plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Protocol :
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 is the concentration of the peptide that reduces cell viability by 50%.
-
Apoptosis Induction Assay
3.3.1. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to confirm if the peptide induces programmed cell death.[11][12]
-
Materials : Cancer cells, cell lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA), 96-well plates, spectrophotometer.
-
Protocol :
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Lyse the cells to release their cytoplasmic contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C and measure the absorbance at 405 nm at different time points.
-
An increase in absorbance indicates the cleavage of the substrate by active caspase-3 and thus, apoptosis induction.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for validating the biological activity of newly synthesized this compound.
Proposed Anticancer Signaling Pathway
Many anticancer peptides induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism for this compound.
Conclusion and Future Directions
The validation of newly synthesized this compound requires a systematic approach involving a battery of standardized in vitro assays. While existing literature suggests potent biological activities, the lack of quantitative data hinders a direct comparison with other promising peptide therapeutics. By following the outlined experimental protocols, researchers can generate the necessary data to populate the comparative tables and establish a clear activity profile for this compound. This will enable an objective assessment of its therapeutic potential and guide future research, including lead optimization and in vivo efficacy studies, for its potential development as a novel antimicrobial or anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive peptides for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Use of positive and negative controls in Bombolitin V experiments.
For researchers, scientists, and drug development professionals, the robust design of experiments is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the use of positive and negative controls in key assays for evaluating the bioactivity of Bombolitin V, a peptide from bumblebee venom with diverse potential applications.
This compound is a cationic, amphipathic peptide known for its potent antimicrobial, hemolytic, and mast cell degranulating properties. As interest in its therapeutic potential grows, understanding how to properly control experiments is crucial for accurate interpretation of its effects. This guide details the appropriate controls, provides experimental protocols, and presents comparative data for three primary areas of this compound research: hemolytic activity, mast cell degranulation, and antimicrobial efficacy.
Hemolytic Activity: Assessing Cytotoxicity
A critical step in evaluating the therapeutic potential of any peptide is to determine its cytotoxicity against mammalian cells. The hemolytic assay, which measures the lysis of red blood cells (RBCs), is a standard method for this purpose.
Data Presentation: Hemolytic Activity of this compound and Controls
| Compound | Concentration | Hemolysis (%) | Assay Role |
| This compound | EC50: ~0.7 µg/mL | 50% | Test Article |
| Triton X-100 | 0.1% - 1% (v/v) | 100% (by definition) | Positive Control |
| Phosphate-Buffered Saline (PBS) | - | ~0% | Negative Control |
| Melittin | EC50: 0.44 µg/mL | 50% | Positive Control (Alternative) |
Note: EC50 (Effective Concentration 50%) is the concentration of a compound that causes 50% of the maximum effect. Data is compiled from multiple sources and may vary based on experimental conditions such as RBC origin (e.g., human, guinea pig) and incubation time.
Experimental Protocol: Red Blood Cell Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh mammalian blood (e.g., human, rabbit, or sheep) containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBCs three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
-
Negative Control: Add PBS only to designated wells. This represents baseline or spontaneous hemolysis.
-
Positive Control: Add a final concentration of 0.1% to 1% Triton X-100 to designated wells. This induces 100% hemolysis.
-
Add the 2% RBC suspension to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Workflow for Hemolysis Assay
Caption: Workflow for determining the hemolytic activity of this compound.
Mast Cell Degranulation: Investigating Inflammatory Response
This compound is a potent mast cell degranulating peptide, a key event in the inflammatory and allergic response. Assays measuring the release of granular contents, such as histamine (B1213489) or β-hexosaminidase, are used to quantify this activity.
Data Presentation: Mast Cell Degranulation Induced by this compound and Controls
| Compound | Concentration | Histamine Release (%) | Assay Role |
| This compound | ED50: ~2 µg/mL | 50% | Test Article |
| Compound 48/80 | 10 µg/mL | Induces significant degranulation | Positive Control |
| Calcium Ionophore A23187 | 1-5 µM | Induces degranulation | Positive Control (Alternative) |
| Vehicle (e.g., Buffer, DMSO) | - | Baseline release | Negative Control |
| Triton X-100 | 0.1% | 100% (Total mediator release) | Lysis Control |
Note: ED50 (Effective Dose 50%) is the concentration of a compound that causes 50% of the maximum effect. Compound 48/80 is a classic secretagogue, while Calcium Ionophore A23187 bypasses receptor-mediated signaling to induce degranulation. Triton X-100 is used to lyse all cells to determine the maximum possible mediator release for data normalization.
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture:
-
Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
-
Sensitization (Optional, for IgE-mediated activation):
-
Sensitize the cells with anti-DNP IgE for 24 hours.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
-
Assay Setup:
-
Wash the cells with Tyrode's buffer.
-
Add Tyrode's buffer containing serial dilutions of this compound to the test wells.
-
Negative Control: Add Tyrode's buffer (or vehicle) only.
-
Positive Control: Add Compound 48/80 or Calcium Ionophore A23187.
-
Lysis Control: Add 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Sample Collection:
-
Place the plate on ice to stop the reaction.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for analysis of released β-hexosaminidase.
-
Lyse the cells in the remaining wells with Triton X-100 to measure the total cellular β-hexosaminidase.
-
-
Enzymatic Assay:
-
In a new 96-well plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release: % Release = [(Abs_sample - Abs_negative_control) / (Abs_total_lysate - Abs_negative_control)] * 100
-
Signaling Pathway for Mast Cell Degranulation
Caption: Simplified signaling pathway for mast cell degranulation induced by this compound.
Antimicrobial Susceptibility: Gauging Efficacy Against Pathogens
This compound exhibits broad-spectrum antimicrobial activity. Determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental for assessing its potential as an antibiotic.
Data Presentation: Antimicrobial Activity of this compound and Controls
| Compound | Organism | MIC (µg/mL) | Assay Role |
| This compound | Staphylococcus aureus | 4 - 16 | Test Article |
| Escherichia coli | 8 - 32 | Test Article | |
| Ampicillin | Staphylococcus aureus | 0.25 - 1 | Positive Control |
| Escherichia coli | 2 - 8 | Positive Control | |
| Gentamicin | Staphylococcus aureus | 0.5 - 4 | Positive Control (Alternative) |
| Escherichia coli | 0.25 - 2 | Positive Control (Alternative) | |
| No Antimicrobial | - | > Highest concentration tested | Negative (Growth) Control |
| Media Only | - | No growth | Negative (Sterility) Control |
Note: MIC values can vary significantly based on the bacterial strain, growth medium, and specific protocol used. The data presented are representative ranges.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized turbidity, typically a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup in a 96-Well Plate:
-
Prepare two-fold serial dilutions of this compound and the positive control antibiotic (e.g., ampicillin) in MHB.
-
Negative (Growth) Control: Add bacterial inoculum to wells with MHB only.
-
Negative (Sterility) Control: Add MHB only to designated wells.
-
Add the standardized bacterial inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
-
MBC Determination (Optional):
-
From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth).
-
Logical Flow of Antimicrobial Susceptibility Testing
Caption: Logical workflow for determining MIC and MBC of this compound.
Conclusion
The proper use of positive and negative controls is non-negotiable for the accurate assessment of this compound's biological activities. For hemolytic assays, Triton X-100 and PBS are the gold standards for positive and negative controls, respectively. In mast cell degranulation studies, secretagogues like Compound 48/80 provide a benchmark for activity, while the vehicle serves as a baseline. Antimicrobial susceptibility testing relies on established antibiotics as positive controls to contextualize the potency of this compound. By employing the detailed protocols and comparative data presented in this guide, researchers can ensure the integrity of their findings and contribute to a clearer understanding of this compound's therapeutic potential.
Cross-Validation of Bombolitin V's Anticancer Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Bombolitin V, a peptide from bumblebee venom, with a focus on its potential anticancer activities. Due to the limited availability of direct research on this compound's effects on cancer cell lines, this guide cross-validates its potential by drawing comparisons with the well-studied, structurally similar bee venom peptide, Melittin. The experimental data presented herein is intended to provide a foundational understanding for researchers exploring the therapeutic applications of venom-derived peptides.
Data Presentation: Comparative Biological Activities
While direct quantitative data on the cytotoxic effects of this compound against a broad range of cancer cell lines is not extensively documented in current literature, its known biological activities, particularly its membrane-disrupting capabilities, suggest a potential for anticancer efficacy. The following table summarizes the known effects of this compound and compares them with the established anticancer properties of Melittin to provide a valuable point of reference for future research.
| Feature | This compound | Melittin (for comparison) | Reference |
| Primary Source | Bumblebee (Megabombus pennsylvanicus) venom | Honeybee (Apis mellifera) venom | [1] |
| Structure | 17-amino acid, cationic, amphipathic peptide | 26-amino acid, cationic, amphipathic peptide | [1] |
| Known Biological Activities | - Lyses erythrocytes and liposomes- Releases histamine (B1213489) from rat peritoneal mast cells- Stimulates phospholipase A2 | - Potent hemolytic and cytotoxic activity- Induces apoptosis and necrosis in various cancer cells- Inhibits cancer cell proliferation and metastasis | [1][2] |
| Hemolytic Activity (ED50) | 0.7 µg/mL (guinea pig erythrocytes) | Comparable potent hemolytic activity | [1] |
| Mast Cell Degranulation (ED50) | 2 µg/mL (rat peritoneal mast cells) | 5 times less potent than this compound | [1] |
| Anticancer IC50 Values | Data not widely available | - Breast Cancer (MCF-7): Reported IC50 values in the low µg/mL range.- Lung Cancer (A549): Demonstrated dose-dependent cytotoxicity.- Prostate Cancer (PC-3): Inhibits cell growth and induces apoptosis.- Colon Cancer (SW480): Reduces cell viability and induces apoptosis. | [3] |
| Mechanism of Action | Membrane disruption through perturbation of phospholipid monolayers. | Forms "toroidal pores" in cell membranes, leading to increased permeability and cell lysis. Induces apoptosis through various signaling pathways. | [2] |
Experimental Protocols
To facilitate further research into the anticancer effects of this compound, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of action for this compound is believed to be the disruption of the cell membrane. This can lead to a cascade of events culminating in programmed cell death, or apoptosis. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines the general workflow for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Caption: Experimental workflow for evaluating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bombolitin V's Mechanism with Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial peptide Bombolitin V, contrasting its mechanism of action and performance with three other well-characterized antimicrobial peptides (AMPs): LL-37, Magainin 2, and Defensin. The information is supported by experimental data to aid in the research and development of novel antimicrobial agents.
Executive Summary
This compound, a cationic and amphipathic peptide from bumblebee venom, primarily exerts its antimicrobial effect through membrane disruption. This mechanism is shared with many other AMPs, including LL-37 and Magainin 2, though the specific models of membrane interaction differ. Defensins, in contrast, exhibit a broader range of mechanisms that include both membrane disruption and the inhibition of cellular processes. While all four peptides demonstrate potent antimicrobial activity, their efficacy against specific pathogens, their hemolytic activity, and their immunomodulatory potential vary significantly. This guide will delve into these differences, providing a framework for their comparative evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound, LL-37, Magainin 2, and Defensin. It is crucial to note that variations in experimental conditions (e.g., specific bacterial strains, growth media, assay methodologies) can influence the reported values.
Table 1: Minimum Inhibitory Concentrations (MICs) Against Common Pathogens (μg/mL)
| Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| LL-37 | 9.38 - 75[1] | 9.38[1] | 18.75 - 256[1][2] |
| Magainin 2 | ~4-16 (stapled analogs)[3] | ~8-32 (stapled analogs)[3] | ~16-64 (stapled analogs)[3] |
| Human β-defensin-3 (hBD-3) | 1 (0.5-4)[4][5][6][7] | 4 (4-8)[4][5][6][7] | Data not readily available |
| Human Neutrophil Peptide-1 (HNP-1) | 4 (2-8)[4][5][6][7] | 12 (4-32)[4][5][6][7] | Data not readily available |
Note: A study on a bombolitin from Bombus ignitus showed high antibacterial activity against two Gram-positive and two Gram-negative bacteria, but specific MIC values were not provided.[8]
Table 2: Hemolytic Activity (HC50) Against Human Red Blood Cells (μM)
| Peptide | HC50 (μM) |
| This compound | ~0.4 (ED50)[9][10] |
| LL-37 | >75 (for derivatives FK-16 and GF-17)[1] |
| Magainin 2 | >128 (for some analogs)[11] |
| Human Defensins | Generally low, but varies |
Note: HC50 is the concentration of peptide causing 50% hemolysis. ED50 is the effective dose for 50% of the maximal response, in this case, hemolysis. The values for LL-37 and Magainin 2 are for specific, modified versions of the peptides.
Mechanisms of Action: A Comparative Overview
This compound: Membrane Disruption
The antimicrobial action of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes, a mechanism it shares with the well-studied bee venom peptide, melittin.[12] As a cationic and amphipathic peptide, this compound electrostatically interacts with the negatively charged components of bacterial membranes, such as phospholipids. This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to a perturbation of the membrane structure, increased permeability, and ultimately, cell lysis.[12]
LL-37: Membrane Disruption and Immunomodulation
LL-37, the only human cathelicidin, also functions by disrupting microbial membranes.[13][14] Its cationic nature facilitates binding to negatively charged bacterial surfaces.[14] Beyond its direct antimicrobial activity, LL-37 is a potent immunomodulator.[13][14][15][16][17] It can recruit and activate various immune cells, influence cytokine and chemokine production, and promote wound healing.[13][14][17] This dual functionality makes LL-37 a key component of the innate immune system.
Magainin 2: The Toroidal Pore Model
Magainin 2, originally isolated from the skin of the African clawed frog, is widely believed to act through the formation of "toroidal pores" in bacterial membranes.[18][19][20][21][22] In this model, the peptides insert into the lipid bilayer, inducing the lipid molecules to bend inwards and line the pore alongside the peptides.[19] This creates a channel that allows the leakage of cellular contents, leading to cell death.[21][22] The formation of these pores is dependent on the peptide concentration and the lipid composition of the target membrane.[18][21]
Defensins: A Multifaceted Approach
Defensins are a large family of cysteine-rich cationic peptides with a broad range of antimicrobial mechanisms.[23][24][25] Their modes of action are diverse and can include:
-
Direct Membrane Disruption: Similar to other AMPs, defensins can permeabilize bacterial membranes.[24][26][27]
-
Inhibition of Cell Wall Synthesis: Some defensins can interfere with the synthesis of the bacterial cell wall.[27]
-
Inhibition of Cellular Processes: Defensins can also translocate across the membrane and inhibit intracellular processes such as DNA, RNA, and protein synthesis.
-
Nanonet Formation: At least one human defensin, HD6, forms nanonets that entrap bacteria, preventing them from invading host cells.[23]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial peptide is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly used.
Methodology:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[28]
-
Peptide Dilution: The antimicrobial peptide is serially diluted in a 96-well microtiter plate using the same broth medium. To prevent peptide adsorption to the plastic, low-binding plates (e.g., polypropylene) and the addition of 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to the diluent are recommended.[28][29]
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[29]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which there is no visible turbidity.[30]
Hemolytic Activity Assay
The hemolytic assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Methodology:
-
RBC Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of, for example, 2% (v/v).[31]
-
Peptide Dilution: The peptide is serially diluted in PBS in a 96-well microtiter plate.
-
Incubation: An equal volume of the RBC suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Measurement: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 The negative control is RBCs in PBS only (0% hemolysis), and the positive control is RBCs in a solution that causes complete lysis, such as 1% Triton X-100 (100% hemolysis).[32] The HC50 value is the peptide concentration that causes 50% hemolysis.[33]
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of these antimicrobial peptides, the following diagrams are provided.
Caption: this compound's mechanism of membrane disruption.
Caption: Dual mechanism of LL-37: antimicrobial and immunomodulatory.
Caption: Magainin 2 forming a toroidal pore in the bacterial membrane.
Caption: Diverse mechanisms of action of Defensins.
References
- 1. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Antimicrobial Stapled Peptides Based on Magainin 2 Sequence [mdpi.com]
- 4. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli [PeerJ] [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cecropin A - magainin 2 hybrid peptides having potent antimicrobial activity with low hemolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. polarispeptides.com [polarispeptides.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections | Semantic Scholar [semanticscholar.org]
- 17. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections | MDPI [mdpi.com]
- 18. Magainin 2 Revisited: A Test of the Quantitative Model for the All-or-None Permeabilization of Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Construction of a toroidal model for the magainin pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Interaction between Magainin 2 and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Defensins in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Defensins: A Double-Edged Sword in Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms and regulation of defensins in host defense [ouci.dntb.gov.ua]
- 26. Defensin–lipid interactions in membrane targeting: mechanisms of action and opportunities for the development of antimicrobial and anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 30. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
Reproducibility of Bombolitin V experimental results across different labs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Bombolitin V, a peptide from bumblebee venom. A critical assessment of the reproducibility of these findings across different laboratories is presented, highlighting the existing data and noting areas where further research is required. This document aims to offer an objective resource for researchers considering this compound for further investigation and development.
Executive Summary
This compound, a 17-amino acid peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has demonstrated potent biological activities, including hemolytic, mast cell degranulating, and antimicrobial effects. However, a comprehensive analysis of the available literature reveals a significant challenge in assessing the reproducibility of these findings. The majority of quantitative data for this compound's bioactivity originates from a single foundational study by Argiolas and Pisano in 1985. While this study provides specific and valuable data points, a lack of independent replication by other laboratories makes a direct comparison of results across different research settings currently unfeasible. This guide summarizes the key experimental data, details the methodologies for the cited experiments, and discusses the general factors that can influence the reproducibility of peptide bioactivity assays.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The primary source of quantitative data for this compound's activity is a 1985 study published in the Journal of Biological Chemistry. The key findings from this study are summarized in the table below. To date, there is a scarcity of other peer-reviewed publications that have independently reported quantitative values for the same bioactivities of this compound, limiting a direct comparison.
| Bioactivity | Reported Value (ED50) | Comparison Peptide | Comparison Value (ED50) | Source Organism/Cell Type | Reference |
| Hemolytic Activity | 0.7 µg/mL (4 x 10⁻⁷ M) | Melittin | ~0.7 µg/mL | Guinea Pig Erythrocytes | Argiolas & Pisano, 1985[1][2] |
| Mast Cell Degranulation | 2 µg/mL (1.2 x 10⁻⁶ M) | Mastoparan | ~10 µg/mL | Rat Peritoneal Mast Cells | Argiolas & Pisano, 1985[1][2] |
| Antimicrobial Activity | High activity reported, no MIC values provided | Not Applicable | Not Applicable | Two Gram-positive and two Gram-negative bacteria | Choi et al., 2010 (for a bombolitin from Bombus ignitus)[3] |
Note: The antimicrobial activity data is for a bombolitin from a different bumblebee species (Bombus ignitus) and lacks specific Minimum Inhibitory Concentration (MIC) values, making direct comparisons challenging. A comprehensive comparison of this compound's antimicrobial potency is difficult due to the limited availability of quantitative data against a wide range of bacteria[3].
Experimental Protocols
To aid in the potential replication and validation of the reported findings, detailed methodologies for the key experiments are provided below. These protocols are based on standard techniques used for assessing peptide bioactivity.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, a key indicator of its cytotoxicity towards mammalian cells.
Principle: The assay quantifies the release of hemoglobin from erythrocytes upon membrane disruption by the peptide. The amount of released hemoglobin is measured spectrophotometrically.
Detailed Steps:
-
Preparation of Erythrocytes: Freshly collected red blood cells (e.g., from guinea pigs, as in the original study) are washed multiple times with an isotonic buffer (e.g., Phosphate-Buffered Saline, PBS) to remove plasma and other cellular components. The washed erythrocytes are then resuspended in the buffer to a final concentration (e.g., 2% v/v).
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted in the same isotonic buffer to create a range of concentrations to be tested.
-
Incubation: Equal volumes of the erythrocyte suspension and the peptide dilutions are mixed in microtiter plates.
-
Negative Control: Erythrocytes incubated with buffer only (represents 0% hemolysis).
-
Positive Control: Erythrocytes incubated with a lytic agent like Triton X-100 (represents 100% hemolysis).
-
-
Reaction and Measurement: The plates are incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plates are centrifuged to pellet intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 413 nm).
-
Data Analysis: The percentage of hemolysis is calculated for each peptide concentration relative to the positive and negative controls. The ED50 value, the concentration of the peptide that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.
Mast Cell Degranulation Assay
This assay assesses the ability of a peptide to induce the release of inflammatory mediators from mast cells.
Principle: The release of granular contents, such as histamine (B1213489) or the enzyme β-hexosaminidase, from mast cells upon stimulation by the peptide is quantified.
Detailed Steps:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
Peptide Incubation: The isolated mast cells are incubated with various concentrations of this compound in a suitable buffer.
-
Mediator Release: After incubation, the cells are centrifuged, and the supernatant is collected.
-
Quantification of Released Mediators: The amount of histamine or β-hexosaminidase in the supernatant is measured using a specific assay. For histamine, this can involve a fluorometric assay. For β-hexosaminidase, a colorimetric assay using a specific substrate is employed.
-
Data Analysis: The amount of mediator release is expressed as a percentage of the total cellular content (determined by lysing the cells). The ED50 value, the concentration of the peptide that causes 50% of the maximum release, is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway for Bombolitin-Induced Mast Cell Degranulation
Bombolitins are known to stimulate phospholipase A2 (PLA2)[2]. The activation of PLA2 can initiate a signaling cascade leading to mast cell degranulation. The following diagram illustrates a plausible pathway.
References
Unraveling the Potency of a Bumblebee Venom Peptide: A Comparative Guide to the Structure-Activity Relationship of Bombolitin V and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a peptide and its biological function is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the venom-derived peptide, Bombolitin V, and its analogs, delving into their antimicrobial, hemolytic, and cytotoxic activities. By examining the available experimental data, we aim to elucidate the key structural determinants that govern the efficacy and selectivity of these intriguing molecules.
This compound, a 17-amino acid cationic and amphipathic peptide isolated from bumblebee venom, has garnered significant interest for its potent biological activities.[1][2] Like many other antimicrobial peptides (AMPs), its primary mechanism of action is believed to involve the disruption of cell membranes.[3] However, a significant hurdle in the therapeutic development of many AMPs is their concurrent toxicity to mammalian cells. This has spurred research into synthetic analogs of natural peptides like this compound, with the goal of enhancing antimicrobial potency while minimizing undesirable hemolytic and cytotoxic effects.
A Head-to-Head Comparison: Quantitative Analysis of Biological Activity
Below, we present a summary of the available quantitative data for this compound and, as a comparative reference, for analogs of Bombolitin T. It is crucial to note that variations in experimental conditions can influence the reported values.
Table 1: Antimicrobial Activity of this compound
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Gram-positive bacteria | High activity reported (specific MIC values vary)[5] |
| Gram-negative bacteria | High activity reported (specific MIC values vary)[5] | |
| Fungi | Antifungal activity reported[5] |
Note: A study on a bombolitin from Bombus ignitus demonstrated high antibacterial activity against two Gram-positive and two Gram-negative bacteria, though specific MIC values were not provided.[5]
Table 2: Hemolytic and Cytotoxic Activity of this compound and Bombolitin T Analogs
| Peptide | Amino Acid Sequence | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM) |
| This compound | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂ | ED₅₀ = 0.4 µM (guinea pig erythrocytes)[1][2] | Not extensively reported |
| Bombolitin T (Template) | Not specified in detail | 12.6 | >100 |
| Analog T11 (Higher Hydrophobicity) | Not specified in detail | 8.5 | 65.4 |
| Analog T12 (Lower Hydrophobicity) | Not specified in detail | 9.2 | 88.2 |
Data for Bombolitin T analogs are adapted from a study on bombolitin from B. terrestris and are presented here to illustrate the effects of structural modifications on a closely related peptide.[4]
Deciphering the Structure-Activity Relationship
The data, particularly from the Bombolitin T analog study, highlights key aspects of the structure-activity relationship in bombolitins:
-
Amphipathicity: The arrangement of hydrophobic and hydrophilic residues, creating a separation of polar and nonpolar faces on the peptide's helical structure, is crucial for its interaction with and disruption of cell membranes.[1]
-
Hydrophobicity: As demonstrated by the Bombolitin T analogs, altering the hydrophobicity can significantly impact hemolytic activity. Interestingly, both increasing and decreasing hydrophobicity from the template peptide resulted in higher cytotoxicity, suggesting that an optimal hydrophobic balance is necessary for cell selectivity.[4]
-
Cationic Charge: The net positive charge of bombolitins, primarily due to lysine (B10760008) residues, facilitates the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Mechanism of Action: A Tale of Membrane Disruption
The primary mechanism of action for this compound and its analogs is the perturbation and disruption of cell membranes.[3] This process is generally understood to occur in a multi-step fashion, which can be visualized in the following workflow:
Caption: Generalized mechanism of action for this compound.
While the precise model of pore formation for this compound is not as definitively established as the "toroidal pore" model for melittin, the fundamental principle of membrane destabilization is similar.[3]
Experimental Protocols: The Foundation of Reliable Data
The quantitative data presented in this guide is derived from standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide (this compound or analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Test peptide (this compound or analogs)
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Wash the RBCs with PBS several times by centrifugation to remove plasma and buffy coat.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Add serial dilutions of the peptide to the wells of a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for complete lysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.
Signaling Pathways: Avenues for Future Research
The primary mode of action of this compound is believed to be direct membrane disruption, which does not necessarily involve intricate intracellular signaling pathways for its initial bactericidal effect. However, at sub-lethal concentrations, or in the context of its effects on eukaryotic cells, it is plausible that bombolitins could modulate cellular signaling. For instance, the release of cellular components following membrane damage could trigger inflammatory responses in host cells. Further research is needed to explore these potential secondary effects and to identify any specific signaling cascades that may be activated or inhibited by this compound or its analogs.
Conclusion and Future Directions
This compound stands as a promising template for the design of novel antimicrobial agents. The available data, though limited for its direct analogs, suggests that strategic modifications to its structure, particularly adjustments to its hydrophobicity and charge, can fine-tune its biological activity. The ultimate goal is to engineer analogs with high antimicrobial potency and selectivity, minimizing off-target effects such as hemolysis. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish a more comprehensive quantitative structure-activity relationship. Furthermore, elucidating any potential interactions with intracellular targets or modulation of host cell signaling pathways will be crucial for the development of safe and effective therapeutic agents based on this fascinating bumblebee venom peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Bombolitin V activity against known antimicrobial standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the antimicrobial peptide Bombolitin V against established antimicrobial standards. The information presented herein is curated to offer an objective comparison of performance, supported by available experimental data and detailed methodologies, to aid in the evaluation of its potential as a novel therapeutic agent.
Executive Summary
This compound is a cationic, amphipathic peptide derived from bumblebee venom, belonging to a class of antimicrobial peptides (AMPs) that exhibit broad-spectrum activity against a variety of pathogens.[1] Like other venom-derived peptides, such as Melittin from honeybees, this compound exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[2] While sharing structural and functional similarities with Melittin, including potent hemolytic activity, comprehensive quantitative data on the antimicrobial efficacy of this compound remains limited in publicly available literature.[2][3] This guide synthesizes the current knowledge on this compound's activity and provides a comparative framework against well-characterized antimicrobial agents, Melittin, Ciprofloxacin, and Vancomycin.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and selected antimicrobial standards against common Gram-positive and Gram-negative bacteria. It is important to note that variations in experimental conditions can influence these values.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Data Not Available | Data Not Available |
| Melittin | 6.25 - 12.5 | 25 - 50 |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.125 |
| Vancomycin | 0.5 - 2.0 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Data Not Available | Data Not Available |
| Melittin | 12.5 - 25 | 50 - 100 |
| Ciprofloxacin | 0.5 - 2.0 | 0.03 - 0.25 |
| Vancomycin | 1.0 - 4.0 | >128 |
Note: The presented ranges for Melittin, Ciprofloxacin, and Vancomycin are compiled from various sources and may vary depending on the specific strain and experimental conditions.
Mechanism of Action
This compound's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding, this compound is believed to insert into the lipid bilayer, causing a perturbation of the membrane structure. This leads to increased permeability and the formation of pores or channels, ultimately resulting in the leakage of essential cellular contents and cell death.[2] This mechanism is broadly similar to that of Melittin, which is known to form "toroidal pores" in bacterial membranes.[2]
Proposed Mechanism of Action for this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
Materials:
-
Test antimicrobial agent (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in MHB directly in the 96-well plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control (bacteria in MHB without antimicrobial agent) and a negative control (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, an aliquot (typically 10 µL) from each well that shows no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
The agar plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate.
Experimental Workflow for MIC and MBC Determination
Conclusion
This compound demonstrates potential as an antimicrobial agent, acting through a mechanism of membrane disruption that is common to many antimicrobial peptides. However, the current body of scientific literature lacks sufficient quantitative data to definitively benchmark its efficacy against established antimicrobial standards like Melittin, Ciprofloxacin, and Vancomycin. Further research is required to determine the specific MIC and MBC values of this compound against a broad range of clinically relevant pathogens to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
In Vivo Therapeutic Potential of Bombolitin V: A Comparative Analysis
Currently, there is a notable lack of direct in vivo validation studies specifically investigating the therapeutic potential of Bombolitin V. The majority of available data stems from foundational in vitro research that characterizes its biochemical activities and compares them to other well-known venom peptides. This guide provides a comprehensive overview of the existing in vitro data for this compound, alongside a comparative look at the in vivo therapeutic applications of the closely related peptide, melittin (B549807), to offer a potential roadmap for future in vivo validation of this compound.
This compound: In Vitro Bioactivity Profile
This compound, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has demonstrated significant bioactivity in in vitro assays.[1][2] Its primary functions identified are the lysis of erythrocytes (red blood cells) and the degranulation of mast cells, leading to histamine (B1213489) release.[1][2] These activities are comparable, and in some cases more potent, than other venom peptides like melittin (from honeybees) and mastoparan (B549812) (from wasps).[1][2]
Comparative In Vitro Efficacy
The following table summarizes the comparative potencies of this compound, melittin, and mastoparan in key in vitro assays. This data highlights this compound's potent membrane-disrupting and cell-stimulating capabilities.
| Peptide | Assay | Potency (ED50) | Source |
| This compound | Erythrocyte Lysis (guinea pig) | 0.7 µg/ml (4 x 10-7 M) | [1][2] |
| Melittin | Erythrocyte Lysis (guinea pig) | 0.7 µg/ml (4 x 10-7 M) | [1][2] |
| This compound | Mast Cell Degranulation (rat peritoneal) | 2 µg/ml (1.2 x 10-6 M) | [1][2] |
| Mastoparan | Mast Cell Degranulation (rat peritoneal) | ~10 µg/ml | [1][2] |
Experimental Protocols: In Vitro Assays
The foundational understanding of this compound's bioactivity is based on the following experimental protocols:
Erythrocyte Hemolysis Assay
-
Preparation of Erythrocytes: Fresh guinea pig erythrocytes are washed multiple times with saline solution to remove plasma and buffy coat.
-
Incubation: A suspension of the washed erythrocytes is incubated with varying concentrations of this compound (or other peptides) in a buffered solution.
-
Endpoint Measurement: After incubation, the samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured spectrophotometrically at a wavelength of 413 nm.
-
Data Analysis: The effective dose 50 (ED50), the concentration of peptide required to cause 50% hemolysis, is calculated.[1]
Mast Cell Degranulation Assay
-
Isolation of Mast Cells: Peritoneal mast cells are isolated from rats through peritoneal lavage.
-
Incubation: The isolated mast cells are incubated with different concentrations of this compound in a suitable buffer.
-
Histamine Release Measurement: The incubation is stopped, and the amount of histamine released into the supernatant is quantified. This is typically done using a fluorometric assay.
-
Data Analysis: The ED50 for histamine release is determined, representing the peptide concentration that induces 50% of the maximum histamine release.[1]
Visualizing the Mechanism: A Potential Signaling Pathway
While specific in vivo signaling pathways for this compound have not been elucidated, its known in vitro activities suggest a mechanism centered on membrane interaction and activation of cellular processes. The following diagram illustrates a hypothesized workflow for this compound's interaction with a mast cell, leading to degranulation.
Caption: Hypothesized pathway of this compound-induced mast cell degranulation.
A Comparative Look: In Vivo Potential of Melittin
Given the structural and functional similarities between this compound and melittin, examining the in vivo therapeutic research on melittin can provide valuable insights into the potential applications of this compound. Melittin has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties in various animal models.[3][4][5]
Investigated In Vivo Applications of Melittin
| Therapeutic Area | Key Findings in Animal Models | References |
| Cancer Therapy | Inhibition of tumor growth and angiogenesis. Induction of apoptosis in cancer cells. | [3][4][6] |
| Anti-inflammatory | Reduction of inflammation in models of arthritis and atherosclerosis. | [4][7] |
| Antiviral | Potential efficacy against certain viral infections. | [5] |
It is crucial to emphasize that these findings on melittin do not directly translate to this compound. However, they strongly suggest that this compound, with its potent bioactivity, warrants further investigation through in vivo studies to determine its own therapeutic potential.
A Roadmap for Future Research: In Vivo Validation Workflow
To validate the therapeutic potential of this compound, a structured in vivo research workflow is necessary. The following diagram outlines a typical preclinical validation process for a novel peptide therapeutic.
Caption: A generalized workflow for the preclinical in vivo validation of a therapeutic peptide.
Conclusion
While the current body of research on this compound is limited to in vitro characterization, the data clearly indicates its potent bioactivity, rivaling or even exceeding that of well-studied peptides like melittin. The significant anti-cancer and anti-inflammatory effects of melittin observed in in vivo models provide a strong rationale for investigating this compound in similar therapeutic contexts. Future research should focus on conducting rigorous in vivo studies to validate its efficacy, determine its mechanism of action in a physiological setting, and assess its safety profile. Such studies are essential to unlock the potential of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The current landscape of the antimicrobial peptide melittin and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bombolitin V: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of potent biomolecules like Bombolitin V are paramount for ensuring laboratory safety and environmental protection. This compound is a peptide toxin found in bumblebee venom that can lyse cells and degranulate mast cells.[1][2] Due to the potential for significant biological effects, a cautious and systematic approach to its waste management is essential. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols for peptide toxins.
Immediate Safety and Handling: Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[3] All handling of the peptide, especially in its powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]
Core Principles of Peptide Toxin Waste Management
Given that specific toxicity and disposal data for many peptide toxins are often unavailable, they should be treated as potentially hazardous materials.[3][4] This precautionary principle requires that all materials contaminated with this compound, including solid waste, liquid waste, and consumables, be segregated and disposed of as hazardous chemical waste.[3] Under no circumstances should peptide waste be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office after proper neutralization.[4]
Quantitative Data for Decontamination and Handling
The following table summarizes key quantitative data for the safe handling and decontamination of peptide toxins, based on studies of similar compounds like α-conotoxins.[5][6][7]
| Parameter | Guideline | Efficacy | Source |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat | N/A | [3] |
| Handling Area | Well-ventilated area or chemical fume hood | N/A | [3] |
| Storage (Lyophilized) | -20°C to -80°C for long-term storage | Minimizes chemical degradation | [8] |
| Decontamination Agent 1 | 6% Sodium Hypochlorite (B82951) (m/v) | Complete digestion of peptide | [5][6][7] |
| Decontamination Agent 2 | 1% Enzymatic Detergent (e.g., Contrex™ EZ, SBCleaner) (m/v) | Partial peptide digestion | [5][6][7][9] |
| Decontamination Time | Minimum of 1 hour for liquid waste | Ensures adequate time for degradation | [5] |
Experimental Protocols
The following protocols outline the necessary steps for the decontamination and safe disposal of waste contaminated with this compound. These are based on effective methods for other peptide toxins and represent best practices.[5][6][7]
Protocol 1: Decontamination of Liquid Waste
This protocol is suitable for treating liquid waste such as HPLC fractions, buffer solutions, and cell culture media containing this compound.
-
Segregation: Collect all liquid waste containing this compound in a designated, clearly labeled, and chemically resistant carboy.
-
Decontamination:
-
Method A (Recommended for High Potency): Add concentrated sodium hypochlorite to the liquid waste to achieve a final concentration of 6% (m/v).[5][6][7] For example, add 1 liter of commercial bleach (typically 5.25-8.25% sodium hypochlorite) to every 9 liters of aqueous waste.
-
Method B (Alternative): Add a powdered enzymatic detergent (e.g., Contrex™ EZ) to the liquid waste to achieve a 1% solution (w/v).[5][6][7][9] For a 4-liter carboy, this would require adding 40 grams of the detergent.[5]
-
-
Incubation: Seal the carboy and gently mix. Allow the solution to sit for a minimum of one hour in a designated waste holding area to ensure peptide degradation.[5]
-
Disposal: After the decontamination period, the treated waste should still be disposed of as hazardous chemical waste according to your institution's EHS guidelines.
Protocol 2: Decontamination of Solid Waste and Equipment
This protocol is for decontaminating contaminated labware (e.g., pipette tips, tubes, gloves) and surfaces.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4]
-
Surface Decontamination:
-
Prepare a 6% sodium hypochlorite solution or a 1% enzymatic detergent solution.[5][6][7][9]
-
Thoroughly wipe down all contaminated surfaces, such as benchtops and equipment, with the decontamination solution.
-
Allow the solution to remain on the surface for at least 15 minutes before rinsing thoroughly with water.
-
-
Equipment Decontamination:
-
Contaminated, non-disposable equipment can be soaked in the 1% enzymatic detergent or 6% sodium hypochlorite solution for at least one hour.[9]
-
Rinse the equipment thoroughly with water after soaking.
-
-
Disposal: All cleaning materials (e.g., wipes, paper towels) used for decontamination should be disposed of as solid hazardous waste.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Waste segregation and disposal workflow for this compound.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 7. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bombolitin V
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bombolitin V. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Communication and Risk Assessment
This compound is a potent peptide toxin known for its significant biological activity.[1][2] It is a powerful mast cell degranulating agent, approximately five times more potent than mastoparan, and exhibits hemolytic activity comparable to melittin.[1][2] Due to its high potency, all personnel must treat this compound as a hazardous compound. A thorough risk assessment should be conducted before any handling, considering both the lyophilized powder and solutions.
Key Hazards:
-
Mast Cell Degranulation: Can trigger the release of histamine (B1213489) and other inflammatory mediators, potentially leading to allergic reactions and anaphylaxis.
-
Hemolytic Activity: Capable of lysing red blood cells.
-
General Peptide Hazards: Potential for unknown biological effects, respiratory sensitization from powder inhalation, and skin and eye irritation upon direct contact.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in both lyophilized and solution forms.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Lyophilized Powder | - Gloves: Double-gloving with nitrile gloves is required.[4] - Eye Protection: Chemical safety goggles and a face shield are mandatory.[4] - Body Protection: A dedicated lab coat, worn over personal clothing.[3][4] - Respiratory Protection: A properly fitted N95 or higher-level respirator is necessary when working with the powder outside of a certified chemical fume hood or biological safety cabinet.[3][4] |
| Handling Solutions | - Gloves: Nitrile gloves are required.[3] - Eye Protection: Chemical safety goggles are mandatory.[3] - Body Protection: A dedicated lab coat must be worn.[3] |
Operational Plan for Handling this compound
Engineering Controls
-
Ventilation: All handling of lyophilized this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[3]
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.[3]
Step-by-Step Handling Procedures
Reconstitution of Lyophilized Powder:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[5]
-
Personal Protective Equipment: Don the appropriate PPE for handling lyophilized powder as detailed in the table above.
-
Containment: Perform all reconstitution steps within a chemical fume hood or biological safety cabinet.
-
Solubilization: Carefully open the vial. Using a calibrated pipette, add the appropriate solvent (e.g., sterile, nuclease-free water or a buffer recommended for peptide reconstitution) to the vial.[6]
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.[5]
-
Labeling: Immediately and clearly label the container with the peptide name, concentration, date of reconstitution, and appropriate hazard warnings.[7]
Handling of this compound Solutions:
-
Personal Protective Equipment: Wear the appropriate PPE for handling solutions as outlined in the table.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.[5]
-
Storage: Store solutions at or below -20°C for long-term stability.[5] For short-term use, solutions may be stored at 2-8°C, but consult specific product datasheets for stability information.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats, etc.), vials, and other solid materials must be collected in a designated, clearly labeled hazardous waste container.[7] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a dedicated, leak-proof hazardous waste container. Never pour peptide solutions down the drain.[7] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[3]
Emergency Procedures
Spills
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If it is safe to do so, cover the spill with absorbent material to prevent it from spreading.
-
Decontaminate:
-
For small spills, carefully apply a 10% bleach solution to the absorbent material and the spill area, allowing for a contact time of at least 20 minutes.[8]
-
For larger spills, follow your institution's specific spill response protocol for potent toxins.
-
-
Clean-up: Wearing appropriate PPE, collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[3] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[3] |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of personnel exposure, seek immediate medical attention after performing the initial first aid measures. Report the incident to your supervisor and the institutional EHS department.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
